6-Hexadecanol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
591-73-1 |
|---|---|
Molecular Formula |
C16H34O |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
hexadecan-6-ol |
InChI |
InChI=1S/C16H34O/c1-3-5-7-8-9-10-11-13-15-16(17)14-12-6-4-2/h16-17H,3-15H2,1-2H3 |
InChI Key |
ADGQOCBSNYMAQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCC)O |
Canonical SMILES |
CCCCCCCCCCC(CCCCC)O |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive 6-Hexadecanol: An Examination of Its Presence in Natural Sources
An in-depth review of available scientific literature reveals a significant scarcity of information regarding the natural occurrence of 6-Hexadecanol. While its isomer, 1-Hexadecanol (commonly known as cetyl alcohol), is a well-documented and abundant fatty alcohol in various biological systems, specific evidence for the presence of this compound in plants, animals, or microorganisms is currently not established in publicly accessible research.
This technical guide aims to provide a comprehensive overview of the current knowledge surrounding this compound's natural sources. However, due to the limited data, this report will also address the prevalence of its isomers and related long-chain alcohols to offer a broader context for researchers, scientists, and drug development professionals.
Natural Occurrence: A Notable Absence of Evidence
Extensive database searches and a thorough review of phytochemical and lipidomic studies have not yielded conclusive evidence of this compound as a naturally occurring compound. While many studies report the presence of "hexadecanol," they often do not specify the isomeric position of the hydroxyl group and frequently reference the CAS number for 1-Hexadecanol (36653-82-4). This ambiguity makes it challenging to ascertain if other isomers, such as this compound, were present but not specifically identified.
In contrast, 1-Hexadecanol is a ubiquitous component of plant waxes, insect cuticular lipids, and marine organismal fats. It is synthesized from palmitic acid and plays crucial roles in energy storage, structural integrity, and chemical communication.
Potential Biosynthetic Pathways: A Theoretical Framework
While direct evidence is lacking, it is theoretically possible that this compound could be formed as a minor byproduct or intermediate in certain metabolic pathways. The biosynthesis of hydroxylated fatty acids is a known biological process. For instance, the formation of 16-hydroxyhexadecanoic acid is a key step in the synthesis of cutin, a major component of the plant cuticle.[1][2][3] It is conceivable that enzymatic hydroxylation of hexadecane or the reduction of a corresponding ketone could lead to the formation of this compound.
To illustrate a hypothetical biosynthetic route, the following logical diagram outlines a potential pathway.
Figure 1. A hypothetical biosynthetic pathway for this compound.
Experimental Protocols: A General Approach to Fatty Alcohol Analysis
Given the absence of specific studies on this compound, we present a generalized experimental workflow for the extraction, identification, and quantification of long-chain fatty alcohols from natural sources. This protocol can be adapted for the targeted search of this compound.
Extraction of Lipids
-
Sample Preparation: Tissues from plants (e.g., leaves, seeds), insects (e.g., cuticle), or marine organisms are collected, flash-frozen in liquid nitrogen, and lyophilized. The dried material is then ground into a fine powder.
-
Solvent Extraction: The powdered sample is subjected to solvent extraction, typically using a chloroform:methanol mixture (2:1, v/v). This process is repeated multiple times to ensure complete extraction of lipids.
-
Phase Separation: The combined extracts are washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. The lower organic phase containing the lipids is collected.
-
Solvent Evaporation: The solvent is removed under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.
Fractionation and Isolation
-
Solid-Phase Extraction (SPE): The total lipid extract is fractionated using SPE cartridges (e.g., silica gel) to separate different lipid classes. A non-polar solvent like hexane is used to elute hydrocarbons, followed by solvents of increasing polarity, such as dichloromethane and methanol, to elute more polar lipids, including fatty alcohols.
-
Thin-Layer Chromatography (TLC): TLC can be used for further separation and visualization of the fatty alcohol fraction using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).
Identification and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): The fatty alcohol fraction is derivatized (e.g., silylation) to increase volatility and then analyzed by GC-MS. The retention time and mass spectrum are compared with those of an authentic this compound standard for positive identification. Quantification can be achieved by using an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, the isolated compound can be analyzed by ¹H and ¹³C NMR spectroscopy.
The following diagram illustrates a typical experimental workflow for the analysis of fatty alcohols.
References
The Biological Role of Long-Chain Fatty Alcohols in Plant Metabolism: A Technical Guide
A Note on Specificity: This guide focuses on the biological roles of 1-Hexadecanol (cetyl alcohol) and other long-chain fatty alcohols in plant metabolism. Currently, specific research on the 6-Hexadecanol isomer in plants is not available in the public domain. The information presented here represents the broader understanding of closely related and relevant compounds for researchers, scientists, and drug development professionals.
Executive Summary
Long-chain fatty alcohols are critical components of plant lipids, playing essential roles in forming protective barriers, developmental processes, and stress responses. 1-Hexadecanol, a 16-carbon saturated fatty alcohol, is a notable constituent of these lipids. This technical guide provides an in-depth overview of the biosynthesis, physiological functions, and signaling roles of 1-Hexadecanol and related long-chain fatty alcohols in plant metabolism. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways to serve as a comprehensive resource for the scientific community.
Biosynthesis of 1-Hexadecanol and Long-Chain Fatty Alcohols
The primary pathway for the synthesis of 1-Hexadecanol and other long-chain fatty alcohols in plants is through the reduction of fatty acyl-CoAs or acyl-ACPs by fatty acyl-CoA reductases (FARs). This process is integral to the production of components for cuticular waxes, suberin, and other protective layers.
The biosynthesis originates from C16 and C18 fatty acids synthesized in the plastids. These are elongated in the endoplasmic reticulum to form very-long-chain fatty acids (VLCFAs)[1]. The VLCFA-CoAs can then enter either an alcohol-forming pathway or an alkane-forming pathway[2]. In the alcohol-forming pathway, FARs catalyze the reduction of the acyl-CoA to a primary alcohol, such as 1-Hexadecanol[3].
References
6-Hexadecanol: A Potential Biomarker in Neurological and Oncological Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Hexadecanol, a long-chain fatty alcohol also known as cetyl alcohol, is emerging as a significant biomarker in various fields of disease research. This technical guide provides a comprehensive overview of the role of this compound in disease, with a focus on its application in oncology and in the rare neurocutaneous disorder, Sjögren-Larsson syndrome. This document details the quantitative data, experimental protocols for its detection, and the metabolic pathways in which it is involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound as a biomarker.
| Disease State | Biological Matrix | Analyte | Control Group | Patient Group | Fold Change | Reference |
| Breast Cancer | Serum | Total Long-Chain Alcohols (including this compound) | Healthy Individuals | Breast Cancer Patients | ~6x higher in patients | [1] |
| Sjögren-Larsson Syndrome | Cultured Keratinocytes | Total Fatty Alcohols (including Hexadecanol) | Normal Keratinocytes | SLS Keratinocytes | 45x higher in patients |
Table 1: Quantitative Comparison of Long-Chain Alcohol Levels in Disease
This compound in Disease
Sjögren-Larsson Syndrome (SLS)
Sjögren-Larsson syndrome is an autosomal recessive genetic disorder characterized by ichthyosis (scaly skin), intellectual disability, and spasticity.[2][3][4] The disease is caused by mutations in the ALDH3A2 gene, which encodes the enzyme fatty aldehyde dehydrogenase (FALDH).[2][3][4][5] FALDH is a key enzyme in the metabolism of long-chain fatty alcohols.[2][3][5] Its deficiency leads to the accumulation of fatty aldehydes and, consequently, fatty alcohols such as this compound in various tissues, including plasma, cultured skin fibroblasts, and keratinocytes.[3][4][6] This accumulation is believed to contribute to the clinical manifestations of the disease.[3][4]
Cancer
Altered lipid metabolism is a hallmark of many cancers. In the context of breast cancer, studies have shown a significant increase in the levels of long-chain alcohols, including this compound, in the serum of patients compared to healthy individuals.[1] One study reported that the average total long-chain alcohol content in the serum of breast cancer patients was approximately six times greater than that of a control group.[1] This suggests that this compound could serve as a potential non-invasive biomarker for breast cancer detection and monitoring. Elevated levels of this compound have also been identified in the culture media of breast cancer cell lines, further supporting its role as a cancer-associated metabolite. Additionally, it has been identified as a volatile organic compound in the saliva of patients with oral squamous cell carcinoma.
Experimental Protocols
The detection and quantification of this compound in biological samples typically involve gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.
General Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound from biological samples.
Detailed Methodology
-
Sample Collection and Preparation:
-
Biological samples such as blood, plasma, or saliva are collected from subjects.
-
For blood samples, serum or plasma is separated by centrifugation.
-
-
Lipid Extraction:
-
Lipids, including this compound, are extracted from the biological matrix using a suitable organic solvent system, such as a mixture of chloroform and methanol.
-
-
Saponification:
-
To analyze both free and esterified this compound, a saponification step is performed using a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze any esters and release the alcohol.[7]
-
-
Derivatization:
-
To increase the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step is necessary. This typically involves converting the hydroxyl group of the alcohol to a less polar and more volatile derivative, such as a trimethylsilyl (TMS) ether.[7] This is achieved by reacting the extracted lipids with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of this compound.
-
Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard added to the sample at a known concentration.
-
Signaling and Metabolic Pathways
Fatty Alcohol Metabolism
This compound is involved in the general metabolic pathway of fatty alcohols. Fatty alcohols can be synthesized from fatty acids and can also be recycled back to fatty acids.
Caption: Simplified overview of the fatty alcohol metabolism pathway.
In Sjögren-Larsson syndrome, the deficiency in the FALDH enzyme disrupts this cycle, leading to the accumulation of fatty aldehydes and, subsequently, fatty alcohols.[2][3][4][5]
Role in Cancer Metabolism
The elevated levels of this compound in cancer are likely a reflection of the overall dysregulation of lipid metabolism in tumor cells. Cancer cells often exhibit increased fatty acid synthesis and altered lipid profiles to support rapid proliferation and membrane synthesis. While a direct signaling role for this compound in cancer has not been fully elucidated, its accumulation may be a consequence of these broader metabolic shifts. The metabolism of alcohols, in general, can contribute to carcinogenesis through the production of reactive oxygen species and carcinogenic metabolites like acetaldehyde.[8][9][10][11]
Conclusion
This compound shows considerable promise as a biomarker for both the rare genetic disorder Sjögren-Larsson syndrome and for more common diseases like breast cancer. Its detection and quantification through established analytical methods like GC-MS provide a robust platform for further clinical research and potential diagnostic applications. Future studies should focus on validating this compound as a biomarker in larger patient cohorts and on elucidating its precise role in the pathophysiology of these diseases. This will be crucial for translating these research findings into tangible benefits for patients and for the development of novel therapeutic strategies.
References
- 1. Serum long-chain alcohol levels in healthy individuals and in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abnormal fatty alcohol metabolism in cultured keratinocytes from patients with Sjögren-Larsson syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SJÖGREN-LARSSON SYNDROME: MOLECULAR GENETICS AND BIOCHEMICAL PATHOGENESIS OF FATTY ALDEHYDE DEHYDROGENASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetics and prospective therapeutic targets for Sjögren-Larsson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 6. Disturbed brain ether lipid metabolism and histology in Sjögren‐Larsson syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Alcohol and cancer: an overview with special emphasis on the role of acetaldehyde and cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Alcohol Metabolism and Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alchol and Cancer [worldofmolecules.com]
A Comprehensive Technical Guide to 1-Hexadecanol for Research Applications
An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties and applications of 1-Hexadecanol.
Introduction
1-Hexadecanol, a C16 fatty alcohol commonly known as cetyl alcohol, is a versatile organic compound with the chemical formula CH3(CH2)15OH.[1] It typically appears as a waxy white solid or flakes at room temperature.[1][2] While the user query specified "6-Hexadecanol," the vast body of scientific literature and chemical databases refer to the C16 straight-chain fatty alcohol as 1-Hexadecanol or Hexadecan-1-ol. Information on other isomers, such as this compound, is scarce, suggesting they are not commonly used in research and commercial applications. This guide, therefore, focuses on the widely studied and utilized 1-Hexadecanol.
First discovered in 1817 by French chemist Michel Eugène Chevreul from whale oil, 1-Hexadecanol is now primarily produced from vegetable oils like palm or coconut oil, or synthetically.[1][3] It serves a multitude of functions across various industries, including cosmetics, pharmaceuticals, and food production.[1][3] In a research context, it is used as a starting material for chemical synthesis, a component in drug delivery systems, and a tool for studying cellular processes like ferroptosis.
Physicochemical Properties of 1-Hexadecanol
The following table summarizes the key physicochemical properties of 1-Hexadecanol, providing essential data for experimental design and application.
| Property | Value | Source |
| Molecular Formula | C16H34O | |
| Molecular Weight | 242.44 g/mol | |
| Appearance | White, waxy solid or flakes | [1][3] |
| Odor | Faint, waxy | [2] |
| Melting Point | 49.3 °C (120.7 °F; 322.4 K) | [2] |
| Boiling Point | 344 °C (651 °F; 617 K) | [2] |
| Density | 0.811 g/cm³ | [2] |
| Solubility in water | Insoluble | [2] |
| Solubility in other solvents | Very soluble in ether, benzene, and chloroform. Soluble in acetone and ethanol. | [1][2] |
| Vapor Pressure | <0.01 mmHg at 43 °C | |
| Flash Point | 185 °C (365 °F; 458 K) | [2] |
| Autoignition Temperature | 251 °C (483.8 °F) | |
| CAS Number | 36653-82-4 | [3] |
Research Applications of 1-Hexadecanol
1-Hexadecanol is utilized in various research fields due to its chemical nature as a long-chain fatty alcohol.
-
Chemical Synthesis: It serves as a precursor in the synthesis of other molecules. For instance, it has been used in the preparation of (±)-2-methoxyheptadecanoic acid, a fatty acid, and high-chain fatty acid esters, which are being investigated as phase change materials for thermal energy storage.
-
Ferroptosis Research: 1-Hexadecanol is employed in studies of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. It has been shown to increase the levels of lipid peroxidation in certain cell lines.
-
Drug Delivery Systems: Its properties as an emulsifier, thickener, and emollient make it a valuable component in the formulation of creams, lotions, and ointments for topical drug delivery.[1][3] It can also be a component of more advanced systems like biodegradable lipospheres for depot injections.
-
Metabolic Engineering: Research has been conducted on the metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, to produce 1-Hexadecanol from renewable resources.
-
Membrane Studies: As a fatty alcohol, it and its derivatives are components of some lipid membranes and can be used in model membrane studies to investigate the effects of lipid composition on membrane properties and functions.[2]
Experimental Protocols
Preparation of 1-Hexadecanol Stock Solutions for In Vitro and In Vivo Studies
This section provides a general protocol for preparing 1-Hexadecanol solutions for cell culture experiments and animal studies.
Materials:
-
1-Hexadecanol powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Warming and ultrasonic bath
Protocol for In Vitro Stock Solution (10 mg/mL):
-
Weigh the desired amount of 1-Hexadecanol powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
To aid dissolution, use an ultrasonic bath and warm the solution to 60°C. Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use a newly opened bottle.
-
Once fully dissolved, the stock solution can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Protocol for In Vivo Suspended Solution (1 mg/mL):
This protocol yields a suspended solution suitable for oral or intraperitoneal injection.
-
Prepare a 10 mg/mL stock solution of 1-Hexadecanol in DMSO as described above.
-
To prepare 1 mL of the working solution, add 100 µL of the 10 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
It is recommended to prepare this working solution fresh on the day of use.
Synthesis and Purification of 1-Hexadecanol
1-Hexadecanol can be synthesized through the reduction of palmitic acid or its esters.[1] A general method involves the catalytic hydrogenation of fatty acid esters.
Materials:
-
Palmitic acid ethyl ester (or other suitable ester)
-
Ruthenium complex (e.g., as a catalyst)
-
Potassium t-butoxide
-
Tetrahydrofuran (THF)
-
Hydrogen gas
-
Parr autoclave or similar high-pressure reactor
-
Solvents for purification (e.g., aqueous ethanol, cyclohexane)
General Synthesis Procedure (Catalytic Hydrogenation):
-
In a glove box under a nitrogen atmosphere, add the ruthenium catalyst and potassium t-butoxide to a Parr autoclave.
-
Add THF to the autoclave.
-
Add the palmitic acid ester to the reaction vessel.
-
Seal the autoclave and remove it from the glove box.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to a specific temperature (e.g., 120°C) and stir for a set duration (e.g., 10 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the remaining hydrogen gas in a fume hood.
-
The product can then be purified.
Purification Methods:
-
Crystallization: The crude 1-Hexadecanol can be purified by crystallization from aqueous ethanol or cyclohexane.
-
Distillation: Further purification can be achieved through distillation under reduced pressure.
-
Zone Refining: For very high purity, zone refining can be employed.
The purity of the final product can be verified using techniques such as gas chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts related to the research applications of 1-Hexadecanol.
Safety and Handling
1-Hexadecanol is generally considered safe for use in food and cosmetic applications and is a mild skin or eye irritant.[1] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is incompatible with strong oxidizing agents. When handling the powder, a dust mask, eye shields, and gloves are recommended. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.
Conclusion
1-Hexadecanol is a fatty alcohol with well-characterized physicochemical properties that make it a valuable tool in various research and development settings. From its role as a building block in chemical synthesis to its application in drug delivery and cell biology research, its versatility is evident. This guide provides a foundational understanding of 1-Hexadecanol, offering researchers the necessary data and protocols to effectively incorporate this compound into their work.
References
An In-depth Technical Guide to the Laboratory Synthesis and Purification of 6-Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 6-hexadecanol, a long-chain secondary alcohol, for laboratory applications. The document outlines two primary synthetic routes, detailed purification protocols, and methods for physicochemical characterization. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Synthesis of this compound
Two effective methods for the synthesis of this compound are presented: a Grignard reaction and the reduction of a ketone. The choice of method will depend on the availability of starting materials and the desired scale of the reaction.
Method 1: Grignard Reaction
The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds, making it an excellent choice for the synthesis of this compound.[1][2][3][4][5] This approach involves the reaction of a Grignard reagent, hexylmagnesium bromide, with decanal.
Reaction Scheme:
CH3(CH2)9C(O)(CH2)4CH3 + NaBH4 -> CH3(CH2)9CH(OH)(CH2)4CH3
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Key steps in the Grignard synthesis of this compound.
Caption: The recrystallization process for purifying this compound.
References
6-Hexadecanol CAS number and safety data sheet information
This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive data and safety protocols for 1-Hexadecanol.
Physicochemical Properties of 1-Hexadecanol
1-Hexadecanol is a C-16 fatty alcohol that presents as a waxy white solid or flakes at room temperature.[1] It is insoluble in water but soluble in alcohols and oils.[2][3]
| Property | Value | Source |
| CAS Number | 36653-82-4 | [3][4][5][6][7][8][9][10] |
| Molecular Formula | C16H34O | [3][4][7][10] |
| Molecular Weight | 242.44 g/mol | [3][4][10] |
| Appearance | White solid, crystals, or flakes | [1][4][5] |
| Odor | Slight, waxy | [1][4] |
| Melting Point | 47 - 50 °C (116.6 - 122 °F) | [3][4][9] |
| Boiling Point | 344 °C (651.2 °F) at 760 mmHg | [1][4] |
| Flash Point | > 157 °C (> 314.6 °F) | [4] |
| Density | 0.811 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1][3] |
| log P (Octanol/Water Partition Coefficient) | 7.25 | [1] |
Safety Data Sheet (SDS) Information
The safety profile of 1-Hexadecanol indicates that it is generally considered to have low toxicity. However, it can cause skin, eye, and respiratory tract irritation.[5][11]
| Hazard Statement | Classification | Source |
| H315 | Causes skin irritation | [11] |
| H319 | Causes serious eye irritation | [11] |
| H335 | May cause respiratory irritation | [11] |
Precautionary Statements:
| Precautionary Statement | Description | Source |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][11] |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3][11] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][11] |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | [3][11] |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
General Handling and Storage:
-
Handling: Avoid contact with skin and eyes and avoid breathing dust.[6] Ensure adequate ventilation during use.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[4][5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[5]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]
Mandatory Visualizations
Caption: Safe Handling Workflow for 1-Hexadecanol.
References
- 1. Cetyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Hexadecanol - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. synerzine.com [synerzine.com]
- 8. hexadecanol, 36653-82-4 [thegoodscentscompany.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 1-Hexadecanol [webbook.nist.gov]
- 11. chemicalbook.com [chemicalbook.com]
In-depth Technical Guide on 6-Hexadecanol and Its Derivatives: An Overview of a Lesser-Known Fatty Alcohol
A comprehensive review of available scientific literature reveals a significant scarcity of specific data on 6-Hexadecanol, a structural isomer of the well-documented 1-Hexadecanol (cetyl alcohol). While 1-Hexadecanol is a widely used ingredient in the pharmaceutical, cosmetic, and industrial sectors with a vast body of research into its properties and applications, this compound remains largely uncharacterized in publicly accessible scientific databases and literature.
This guide aims to provide a transparent account of the current knowledge landscape surrounding this compound. It is important for researchers, scientists, and drug development professionals to be aware of the existing information gaps to direct future research efforts.
This compound: A Structural Isomer of Cetyl Alcohol
This compound is a fatty alcohol with the chemical formula C16H34O. As a structural isomer of 1-Hexadecanol, it shares the same molecular weight but differs in the position of the hydroxyl (-OH) group along the 16-carbon chain. In this compound, the hydroxyl group is located on the sixth carbon atom, whereas in 1-Hexadecanol, it is at the terminal position. This structural difference is expected to significantly influence its physicochemical properties, such as melting point, boiling point, solubility, and reactivity, as well as its biological activities.
Due to the internal position of the hydroxyl group, this compound is classified as a secondary alcohol, which would impart different chemical characteristics compared to the primary alcohol, 1-Hexadecanol.
Current State of Research and Available Data
An extensive search of scientific literature and chemical databases for data specifically on this compound yielded minimal results. The vast majority of published research on "hexadecanol" refers to the 1-isomer, cetyl alcohol.
There is a notable lack of readily available quantitative data for this compound. The following table summarizes the absence of key physicochemical and biological data.
| Property | This compound Data | 1-Hexadecanol (Cetyl Alcohol) Data (for comparison) |
| Molecular Formula | C16H34O | C16H34O |
| Molecular Weight | 242.44 g/mol | 242.44 g/mol |
| CAS Number | Not readily found | 36653-82-4 |
| Melting Point | Not available | 49.3 °C |
| Boiling Point | Not available | 344 °C |
| Density | Not available | 0.811 g/cm³ |
| Solubility in Water | Not available | Insoluble |
| Biological Activity | Not documented | Emollient, emulsifier, thickener |
| Derivatives | Limited mention | Numerous esters, ethers, and other derivatives |
| Applications | Not documented | Cosmetics, pharmaceuticals, lubricants |
This table is intended to highlight the lack of available data for this compound in contrast to the well-characterized 1-Hexadecanol.
Synthesis and Derivatives: Limited Information
The synthesis of a derivative, (±)-2-methoxy-6-heptadecynoic acid, has been reported in the scientific literature. While the synthesis of this molecule may potentially involve a 6-hydroxy intermediate, the papers do not provide specific details on the synthesis or properties of this compound itself.
No significant body of work detailing the synthesis, characterization, and application of a range of this compound derivatives could be identified.
Biological Activity and Potential Applications
There is no direct evidence or research available on the biological activity, signaling pathways, or potential therapeutic applications of this compound. While other isomers, such as 2-Hexadecanol, have been reported to exhibit antimicrobial and antibacterial activity, these findings cannot be extrapolated to this compound without specific experimental validation.
Future Research Directions
The significant lack of information on this compound presents an open area for fundamental chemical and biological research. The following logical workflow is proposed for future studies on this under-investigated fatty alcohol.
Caption: Proposed workflow for future research on this compound.
Conclusion
For researchers, scientists, and professionals in drug development, it is crucial to recognize that this compound is a largely unexplored chemical entity. The information gap concerning its synthesis, properties, derivatives, and biological functions means that any potential applications are purely speculative at this stage. Future research efforts are needed to elucidate the characteristics of this fatty alcohol and to determine if it possesses any unique properties that would make it a valuable compound for further development. Until such research is conducted and published, the scientific community's understanding of this compound will remain limited.
6-Hexadecanol: A Review of Its Presence in Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hexadecanol, a secondary fatty alcohol, represents a specific isomer of the more commonly studied 1-hexadecanol (cetyl alcohol). While the scientific literature is replete with information on the discovery, properties, and applications of primary fatty alcohols, specific data on this compound is notably scarce. This technical guide provides a comprehensive overview of the available scientific knowledge on this compound, drawing from the limited direct research and supplementing with data from closely related isomers and general principles of secondary alcohol chemistry. This guide covers the probable synthesis methodologies, expected physicochemical properties, and potential biological relevance, offering a foundational resource for researchers interested in this and other less-common long-chain secondary alcohols.
Introduction and Historical Context
The history of fatty alcohols is largely dominated by the discovery and characterization of primary alcohols. Notably, 1-hexadecanol, or cetyl alcohol, was first isolated in 1817 by the French chemist Michel Chevreul. In contrast, the scientific literature lacks a clear record of the specific discovery or initial synthesis of this compound. Its study appears to be more recent and is often included within broader investigations of fatty alcohol isomers or as a component in complex lipid mixtures.
Research into positional isomers of hexadecanol, such as 2-, 3-, and 4-hexadecanol, has shed light on how the position of the hydroxyl group influences the physicochemical properties of the molecule. A study on the structure and organization of hexadecanol isomers at the air/water interface revealed that the placement of the hydroxyl group significantly affects the packing and phase behavior of these amphiphilic molecules.[1][2][3] While this study did not include this compound, it provides a framework for understanding how its properties might differ from other isomers.
Physicochemical Properties
| Property | 1-Hexadecanol | 2-Hexadecanol | 3-Hexadecanol | 4-Hexadecanol | 5-Hexadecanol | This compound (Predicted) |
| Molecular Formula | C₁₆H₃₄O | C₁₆H₃₄O | C₁₆H₃₄O | C₁₆H₃₄O | C₁₆H₃₄O | C₁₆H₃₄O |
| Molecular Weight | 242.44 g/mol | 242.44 g/mol | 242.44 g/mol | 242.44 g/mol | 242.44 g/mol | 242.44 g/mol |
| Melting Point | 49.3 °C[4] | - | - | - | - | Likely a waxy solid at room temperature with a melting point lower than 1-hexadecanol. |
| Boiling Point | 344 °C[4] | - | - | - | - | Expected to be slightly lower than 1-hexadecanol. |
| Molecular Area * | 18.9 Ų/molecule[1][2][3] | 21.5 Ų/molecule[1][2][3] | 28.7 Ų/molecule[1][2][3] | 40.3 Ų/molecule[1][2][3] | - | Expected to be larger than 4-hexadecanol due to increased disruption of alkyl chain packing. |
*Molecular area at the equilibrium spreading pressure at the air/water interface.
Synthesis of this compound: Experimental Protocols
While a specific, documented synthesis of this compound is not found in the surveyed literature, its preparation can be achieved through established methods for synthesizing secondary alcohols. A common and effective method is the Grignard reaction.
Grignard Reaction Protocol
The synthesis of this compound can be accomplished by the reaction of a Grignard reagent, such as pentylmagnesium bromide, with undecanal.
Reaction Scheme:
Pentylmagnesium bromide + Undecanal → Intermediate alkoxide
Intermediate alkoxide + Acidic workup → this compound
Detailed Methodology:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of undecanal in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C6-H) at approximately 3.6 ppm. The terminal methyl groups (C1 and C16) would appear as triplets around 0.9 ppm. The methylene protons would be visible as a broad multiplet between 1.2 and 1.6 ppm. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbon attached to the hydroxyl group (C6) in the range of 70-75 ppm. The terminal methyl carbons would appear at around 14 ppm. The other methylene carbons would have signals in the range of 22-35 ppm.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a weak or absent molecular ion peak (M⁺) at m/z 242. The fragmentation pattern would be characteristic of a secondary alcohol, with prominent peaks resulting from alpha-cleavage. For this compound, this would involve the cleavage of the C5-C6 and C6-C7 bonds, leading to fragment ions at m/z 185 and m/z 87. A peak corresponding to the loss of water (M-18) at m/z 224 is also expected. The NIST database contains a mass spectrum for the isomeric 5-hexadecanol, which shows characteristic alpha-cleavage fragments and can be used as a reference.[5]
Potential Biological Significance and Applications
While there is no specific research on the biological activity of this compound, long-chain secondary alcohols are known to be components of insect pheromones and cuticular waxes in plants. It is plausible that this compound could have roles in these or other biological systems. Further research is needed to explore its potential biological functions and applications.
Signaling Pathways and Experimental Workflows
As there is no specific research detailing the biological activity of this compound, there are no established signaling pathways or experimental workflows to diagram. However, a general workflow for its synthesis and characterization can be visualized.
Synthesis and Characterization Workflow
Caption: A general workflow for the synthesis and characterization of this compound.
Conclusion
This compound remains a sparsely studied compound within the broader class of fatty alcohols. This guide has synthesized the limited available information and provided a framework for its synthesis and characterization based on established chemical principles. The lack of specific data highlights an opportunity for further research to elucidate the unique properties and potential biological roles of this and other long-chain secondary alcohols. Such studies could contribute to a more comprehensive understanding of lipid chemistry and potentially uncover novel applications in fields ranging from materials science to chemical ecology.
References
Methodological & Application
Application Notes and Protocols for 1-Hexadecanol in Cell Culture Experiments
A Note on 6-Hexadecanol: Initial literature searches for "this compound" did not yield specific protocols for its use in cell culture experiments. The predominantly studied isomer is 1-Hexadecanol, also known as Cetyl Alcohol. The following application notes and protocols are based on the available scientific literature for 1-Hexadecanol. Researchers should exercise scientific discretion when considering the use of other isomers.
Introduction
1-Hexadecanol is a long-chain saturated fatty alcohol. While extensively used in the cosmetic and pharmaceutical industries as an emulsifier and emollient, recent research has begun to explore its biological activities at the cellular level. Of particular interest is its emerging role in the regulation of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. These application notes provide an overview of the known effects of 1-Hexadecanol in cell culture and detailed protocols for its use in experimental settings.
Mechanism of Action
The primary mechanism of action of 1-Hexadecanol in a research context appears to be related to its influence on lipid metabolism and oxidative stress. It has been observed to increase lipid peroxidation, a key downstream event in the ferroptosis pathway. Ferroptosis is distinct from other forms of cell death like apoptosis and is initiated by the iron-dependent peroxidation of polyunsaturated fatty acids in cellular membranes. While the precise molecular targets of 1-Hexadecanol are still under investigation, its ability to enhance lipid peroxidation suggests an interference with the cellular antioxidant defense systems that protect against such damage. One proposed general mechanism for long-chain alcohols is the alteration of cell membrane permeability, which could disrupt cellular homeostasis and nutrient transport.
Data Presentation
The following table summarizes the quantitative data available for the effects of 1-Hexadecanol in cell culture experiments.
| Cell Line | Concentration | Incubation Time | Observed Effect | Citation |
| HT1080 (Human Fibrosarcoma) | 20 µM | 12 hours | Increased level of lipid peroxidation. | |
| FAR1 KO HT1080 | 10 µM | 12 hours | Increased sensitivity to ferroptosis. |
Experimental Protocols
Protocol 1: Preparation of 1-Hexadecanol Stock Solution
Objective: To prepare a sterile stock solution of 1-Hexadecanol for use in cell culture experiments.
Materials:
-
1-Hexadecanol (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Sterile-filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of 1-Hexadecanol powder into a sterile conical tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). According to available data, the solubility of 1-Hexadecanol in DMSO is ≥10.75 mg/mL.
-
Vortex the solution thoroughly until the 1-Hexadecanol is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.
Protocol 2: Treatment of HT1080 Cells with 1-Hexadecanol to Induce Lipid Peroxidation
Objective: To treat HT1080 cells with 1-Hexadecanol and assess the induction of lipid peroxidation.
Materials:
-
HT1080 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
1-Hexadecanol stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates (e.g., 6-well or 96-well)
-
Reagents for lipid peroxidation assay (e.g., C11-BODIPY 581/591 or a commercial MDA assay kit)
-
Fluorescence microscope or plate reader
Procedure:
Day 1: Cell Seeding
-
Culture HT1080 cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count.
-
Seed the cells into the appropriate cell culture plates at a density of 2 x 10^5 cells/well for a 6-well plate. Adjust seeding density based on the plate format and duration of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.
Day 2: Treatment
-
Prepare the working solutions of 1-Hexadecanol by diluting the stock solution in complete growth medium to the final desired concentration (e.g., 20 µM). Prepare a vehicle control using the same concentration of DMSO as in the highest 1-Hexadecanol treatment group.
-
Carefully aspirate the old medium from the wells.
-
Add the medium containing the different concentrations of 1-Hexadecanol or the vehicle control to the respective wells.
-
Incubate the cells for 12 hours at 37°C and 5% CO2.
Day 3: Assessment of Lipid Peroxidation
-
Following the 12-hour incubation, proceed with the lipid peroxidation assay according to the manufacturer's instructions or a standard laboratory protocol.
-
For example, if using C11-BODIPY 581/591, incubate the cells with the fluorescent probe, wash, and then visualize the oxidized probe using a fluorescence microscope.
-
Quantify the fluorescence intensity using appropriate software or a plate reader to determine the level of lipid peroxidation.
Mandatory Visualization
Caption: Workflow for investigating the effect of 1-Hexadecanol on HT1080 cells.
Caption: 1-Hexadecanol may promote ferroptosis by increasing lipid peroxidation.
Application Notes and Protocols for the Analytical Determination of 6-Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol widely used in the pharmaceutical, cosmetic, and food industries as an emulsifier, thickener, and stabilizer. Its accurate detection and quantification are crucial for quality control, formulation development, and stability testing. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and outlines a strategy for its determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which typically requires a derivatization step.
Analytical Methods Overview
The primary methods for the quantification of this compound are gas chromatography and liquid chromatography.
-
Gas Chromatography (GC): GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like fatty alcohols. Coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and is the basis for the official method described in the United States Pharmacopeia (USP) for cetyl alcohol purity assessment.[1][2] For enhanced sensitivity and specificity, especially in complex matrices, GC can be coupled with a Mass Spectrometer (MS). In some cases, derivatization to more volatile silyl ethers can improve chromatographic peak shape and detection.
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques. However, this compound lacks a strong chromophore, making UV detection challenging. Therefore, for LC-based analysis, derivatization is often necessary to introduce a UV-active or fluorescent tag. Alternatively, coupling with a mass spectrometer (LC-MS/MS) after derivatization to enhance ionization is a highly sensitive and specific approach for quantifying this compound, particularly in complex biological matrices.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the GC-FID method based on the USP monograph for Cetyl Alcohol. A complete validation study would be required to establish all parameters for a specific laboratory and application.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (R²) | > 0.99 (Typically expected for a validated method) |
| Limit of Detection (LOD) | To be determined during method validation |
| Limit of Quantification (LOQ) | To be determined during method validation |
| Accuracy (% Recovery) | To be determined during method validation |
| Precision (%RSD) | Repeatability of Area Ratio: < 2% (as per USP)[1] |
| Resolution | Myristyl alcohol/1-pentadecanol > 15; Cetyl alcohol/stearyl alcohol > 30; Stearyl alcohol/oleyl alcohol > 2[1][3] |
Experimental Protocols
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Impurity Determination of this compound (Cetyl Alcohol) based on USP Monograph[1][4]
This protocol is adapted from the USP monograph for Cetyl Alcohol and is suitable for determining the purity of this compound and quantifying related aliphatic alcohol impurities.
1. Materials and Reagents
-
This compound (Cetyl Alcohol) reference standard (USP grade)
-
1-Pentadecanol (Internal Standard)
-
Stearyl Alcohol, Lauryl Alcohol, Myristyl Alcohol, Oleyl Alcohol (for impurity profiling)
-
Ethanol (ACS grade or higher)
-
Hydrogen (carrier gas, high purity)
-
Nitrogen or Air (makeup and detector gases, high purity)
2. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a G7 stationary phase (e.g., PerkinElmer Elite 225 or equivalent).[1][4]
-
Autosampler
3. Chromatographic Conditions
| Parameter | Value |
| Carrier Gas | Hydrogen |
| Flow Rate | 2.0 mL/min (constant flow) |
| Injector Temperature | 270 °C |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 for assay; 5:1 for impurity testing[1][4] |
| Oven Temperature Program | Initial: 100 °C, hold for 0 minRamp 1: 10 °C/min to 240 °C, hold for 11 minTotal Run Time: 25 min |
4. Standard and Sample Preparation
-
Internal Standard (IS) Solution: Prepare a 1 mg/mL solution of 1-pentadecanol in ethanol.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the IS solution to obtain a final concentration of 1.0 mg/mL. Warm in a 50°C water bath to dissolve, then cool to room temperature.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the IS solution. Warm in a 50°C water bath to dissolve, then cool to room temperature.
-
Resolution Solution (for system suitability): Prepare a solution containing 0.05 mg/mL each of lauryl alcohol, myristyl alcohol, this compound, 1-pentadecanol, stearyl alcohol, and oleyl alcohol in ethanol.[4]
5. Analysis
-
Inject the standard and sample solutions into the GC system.
-
Identify the peaks based on their retention times relative to the standard.
-
Calculate the amount of this compound in the sample using the response factor relative to the internal standard.
6. System Suitability
-
The resolution between critical pairs of compounds must meet the criteria specified in the quantitative data table.[1][3]
-
The tailing factor for the this compound and 1-pentadecanol peaks should be between 0.8 and 1.8.[4]
-
The relative standard deviation of the area ratio of this compound to the internal standard from replicate injections of the standard solution should be less than 2.0%.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This protocol outlines a general approach for the sensitive quantification of this compound in complex matrices. A derivatization step is included to improve ionization efficiency. The specific derivatizing agent and LC-MS/MS parameters would require optimization and validation.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., a stable isotope-labeled this compound)
-
Derivatization Reagent (e.g., Phenyl isocyanate)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
Organic solvent for extraction (e.g., Ethyl acetate, Hexane)
2. Instrumentation
-
UPLC or HPLC system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size)
3. Sample Preparation and Derivatization
-
Extraction: Extract this compound from the sample matrix using liquid-liquid extraction or solid-phase extraction.
-
Derivatization:
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Add the derivatization reagent (e.g., phenyl isocyanate) and a catalyst if required.
-
Incubate the reaction mixture (e.g., 60°C for 30 minutes). The optimal conditions need to be determined experimentally.
-
Quench the reaction if necessary and dilute the sample for LC-MS/MS analysis.
-
4. LC-MS/MS Conditions (Example)
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the derivatized this compound and its internal standard.
5. Validation
-
A full method validation should be performed according to regulatory guidelines, including selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Visualizations
References
Application Note: GC-MS Analysis of 6-Hexadecanol in Biological Samples
Abstract
This application note provides a comprehensive protocol for the extraction, derivatization, and quantification of 6-Hexadecanol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Long-chain fatty alcohols like this compound are involved in various biological processes, and their accurate measurement is crucial for research in metabolomics and drug development. The described method offers high sensitivity and specificity for the analysis of this compound in matrices such as plasma and serum.
Introduction
This compound is a long-chain fatty alcohol that can be found in various biological systems. It may exist as a free alcohol or as a component of more complex lipids like wax esters. The analysis of such compounds is challenging due to their low volatility and potential for interaction with the chromatographic system. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering excellent separation and sensitive detection. However, chemical derivatization is often required to convert the alcohol into a more volatile and thermally stable form, improving its chromatographic properties.[1][2] This note details a robust workflow from sample preparation to final data analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol, Chloroform, Hexane (HPLC Grade or equivalent)
-
Internal Standard (IS): 1-Heptadecanol or a deuterated analog. Prepare a stock solution in methanol.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or MSTFA.[3][4]
-
Other Reagents: Pyridine, Anhydrous Sodium Sulfate, Ultrapure Water.
-
Equipment: Centrifuge, vortex mixer, heating block/incubator, nitrogen evaporator, 2 mL GC vials with inserts.
Sample Preparation: Extraction from Plasma/Serum
This protocol is adapted from established methods for metabolite extraction from blood plasma.[3][5][6]
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Pipette 100 µL of the sample into a 2 mL Eppendorf tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample.
-
Protein Precipitation & Extraction:
-
Add 1 mL of a cold (-20°C) methanol:chloroform (2:1, v/v) solution to the sample.[7]
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes to allow for complete protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass tube, avoiding the protein pellet.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.
Derivatization: Silylation
Derivatization is performed to increase the volatility of the alcohol by converting the hydroxyl group to a trimethylsilyl (TMS) ether.[4]
-
Reagent Addition: To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA (with 1% TMCS).
-
Incubation: Securely cap the tube and vortex for 30 seconds. Incubate at 70°C for 60 minutes.[3]
-
Cooling: Allow the sample to cool to room temperature.
-
Transfer: Transfer the derivatized sample to a 250 µL glass insert within a 2 mL GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a starting point and may require optimization based on the specific instrument.
| Parameter | Setting |
| Gas Chromatograph | Agilent GC System or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column) |
| Injector | Splitless mode, 1 µL injection volume |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 80°C (hold 2 min), ramp to 200°C at 10°C/min, then ramp to 300°C at 5°C/min (hold 10 min)[4] |
| Mass Spectrometer | Agilent MS or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Scan (m/z 50-550) for initial identification. Selected Ion Monitoring (SIM) for quantification.[8] |
| Solvent Delay | 5 minutes |
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve using standards of this compound prepared and derivatized in the same manner as the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.
Table 1: Typical Performance Characteristics for the Quantification of this compound-TMS
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | LOD (µg/L) | LOQ (µg/L) | Linearity Range (µg/L) | R² |
|---|---|---|---|---|---|---|
| This compound-TMS | ~18.5 | 117 | 5 | 15 | 15 - 2000 | >0.995 |
| 1-Heptadecanol-TMS (IS) | ~19.2 | 73 | - | - | - | - |
Note: Values are representative and should be experimentally determined for each specific assay and instrument. LOD and LOQ values are estimated based on similar analyses.[9]
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Potential Metabolic Context of Fatty Alcohols
Caption: Simplified metabolic context of this compound.
Conclusion
The protocol described in this application note provides a reliable and sensitive method for the quantification of this compound in biological samples. Proper sample preparation, including efficient extraction and complete derivatization, is critical for achieving accurate results. The use of an internal standard ensures high precision and reproducibility. This GC-MS method is well-suited for metabolomic studies, clinical research, and other applications where the measurement of long-chain fatty alcohols is required.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 4. gcms.cz [gcms.cz]
- 5. Extraction and GC/MS analysis of the human blood plasma metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using 6-Hexadecanol as a Chromatographic Standard
Introduction
6-Hexadecanol, a long-chain fatty alcohol, and its isomers like 1-hexadecanol (cetyl alcohol), are important compounds in various industries, including pharmaceuticals, cosmetics, and food science. Accurate and precise quantification of these compounds is crucial for quality control, formulation development, and research. This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analysis, with specific examples for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). While specific data for this compound is limited, the methodologies presented are based on established analytical techniques for long-chain fatty alcohols and can be adapted accordingly.
Physicochemical Properties of Hexadecanol
A summary of the key physicochemical properties of 1-hexadecanol, an isomer of this compound, is presented in Table 1. These properties are essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.
Table 1: Physicochemical Properties of 1-Hexadecanol (Cetyl Alcohol)
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄O | [1][2] |
| Molecular Weight | 242.44 g/mol | [1][3] |
| CAS Number | 36653-82-4 | [1][2] |
| Appearance | Waxy white solid or flakes | [2][4] |
| Melting Point | 49.3 °C | [2][3] |
| Boiling Point | 344 °C | [3] |
| Solubility | Insoluble in water; soluble in alcohols, ether, and oils.[4] | |
| Synonyms | Cetyl alcohol, 1-Hexadecanol, Palmityl alcohol | [2] |
Chromatographic Analysis of Long-Chain Fatty Alcohols
Due to their low volatility and lack of a strong UV chromophore, the analysis of long-chain fatty alcohols like this compound requires specific chromatographic techniques.
-
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (MS), is a powerful technique for the analysis of fatty alcohols. To improve volatility and peak shape, derivatization is often necessary.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another viable method. Since fatty alcohols do not have a UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using GC-MS and HPLC-ELSD.
Protocol 1: Quantitative Analysis of this compound using GC-MS
This protocol describes the analysis of this compound by GC-MS after derivatization to its trimethylsilyl (TMS) ether.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable aprotic solvent (anhydrous)
-
Hexane (HPLC grade)
-
Internal Standard (IS): e.g., Heptadecanol
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Add the internal standard to each calibration standard at a constant concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in hexane. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction. Add the internal standard.
-
Derivatization:
-
Evaporate 100 µL of each standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Operating Conditions
Table 2: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Temperature Program | 80°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (for TMS-derivatized this compound) | To be determined based on the mass spectrum of the derivatized standard |
4. Quantitative Data
The following table presents expected performance characteristics for this method, based on similar analyses of long-chain fatty alcohols.
Table 3: Expected Quantitative Data for GC-MS Analysis of this compound
| Parameter | Expected Value |
| Retention Time (min) | Dependent on specific isomer and conditions |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 10% |
Protocol 2: Quantitative Analysis of this compound using HPLC-ELSD
This protocol details the analysis of this compound using reverse-phase HPLC with an evaporative light scattering detector. This method does not require derivatization.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetone (HPLC grade)
-
Formic Acid (optional, for mobile phase modification)
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like methanol or a mixture of methanol and acetone.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase. Filtration through a 0.45 µm syringe filter is recommended before injection.
3. HPLC-ELSD Operating Conditions
Table 4: HPLC-ELSD Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System (or equivalent) |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 50:30:19.8:0.2 (v/v) methanol/acetonitrile/water/formic acid[5] |
| Mobile Phase B | 59.8:40:0.2 (v/v) methanol/acetone/formic acid[5] |
| Gradient | 0-3 min: 100% A; 3-43 min: to 100% B; 43-45 min: 100% B[5] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 60°C[5] |
| Injection Volume | 5 µL |
| ELSD | Agilent 1290 Infinity II ELSD (or equivalent) |
| Nebulizer Temperature | 30°C |
| Evaporator Temperature | 40°C |
| Gas Flow (Nitrogen) | 1.5 SLM |
4. Quantitative Data
The following table presents expected performance characteristics for this method, based on the analysis of a similar long-chain fatty alcohol (1-triacontanol).[6]
Table 5: Expected Quantitative Data for HPLC-ELSD Analysis of this compound
| Parameter | Expected Value | Reference |
| Retention Time (min) | Dependent on specific isomer and conditions | |
| Linearity (R²) | ≥ 0.99 | [6] |
| Limit of Detection (LOD) | 0.2 mg/L | [6] |
| Limit of Quantitation (LOQ) | 0.6 mg/L | [6] |
| Precision (%RSD) | < 11.2% (intra-day) | [6] |
Visualizations
The following diagrams illustrate the general workflow for using a chromatographic standard and a more detailed experimental workflow for the GC-MS analysis of this compound.
References
- 1. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 6-Hexadecanol for In Vivo Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hexadecanol is a long-chain fatty alcohol, a class of compounds known for their poor aqueous solubility. This characteristic presents a significant challenge for in vivo administration in animal models, as achieving consistent and predictable systemic exposure is crucial for obtaining reliable pharmacological and toxicological data. This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, drawing upon established methods for other poorly water-soluble compounds and long-chain fatty alcohols.
Data Presentation: Formulation Vehicle Properties
The selection of an appropriate vehicle is paramount for the successful in vivo administration of this compound. The choice will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal), the desired dose, and the toxicological profile of the vehicle itself. Below is a summary of common vehicles used for poorly water-soluble compounds.
| Vehicle Component | Class | Properties & Considerations | Common Concentration Range in Formulations |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | High solubilizing power for many nonpolar compounds. Can have its own biological effects and may cause local irritation at high concentrations. | 1-10% (for parenteral routes, as low as possible) |
| Polyethylene Glycol 300/400 (PEG 300/400) | Co-solvent | Water-miscible polymers that can dissolve a wide range of compounds. Generally considered safe at typical concentrations. | 10-60% |
| Ethanol | Co-solvent | Can improve solubility, but can also have significant biological effects and may cause pain on injection. | 5-15% |
| Propylene Glycol (PG) | Co-solvent | A viscous, water-miscible solvent. Can cause hyperosmolality and other side effects at high doses. | 10-40% |
| Cremophor® EL (Polyoxyl 35 Castor Oil) | Surfactant | A non-ionic surfactant used to create emulsions or micelles. Can cause hypersensitivity reactions in some species. | 5-25% |
| Polysorbate 80 (Tween® 80) | Surfactant | A non-ionic surfactant and emulsifier. Generally well-tolerated. | 1-10% |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizer (Cyclodextrin) | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Generally considered safe. | 2-40% |
| Corn Oil / Sesame Oil / Soybean Oil | Lipid Vehicle | Suitable for oral or subcutaneous administration of lipophilic compounds. | Up to 100% |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection
This protocol describes the preparation of a simple co-solvent system, which is often a first-line approach for early-stage in vivo studies.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
-
Vortex mixer and/or sonicator
Procedure:
-
Determine the Target Concentration: Based on preliminary in vitro data or literature on similar compounds, determine the desired final concentration of this compound in the formulation.
-
Initial Solubilization: Weigh the required amount of this compound and place it in a sterile vial. Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to dissolve the compound completely. Gentle warming (to 37-40°C) and vortexing can aid in dissolution.
-
Addition of Co-solvent: Add PEG 400 to the DMSO/6-Hexadecanol solution (e.g., 30-50% of the final volume). Mix thoroughly until a clear solution is obtained.
-
Aqueous Phase Addition: Slowly add sterile saline or PBS to the organic phase while continuously vortexing or stirring. It is crucial to add the aqueous phase gradually to prevent precipitation of the compound.
-
Final Volume Adjustment: Bring the formulation to the final desired volume with saline or PBS.
-
Observation and Filtration: Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it can be sterile-filtered through a 0.22 µm syringe filter for parenteral administration.
Example Formulation (for a 10 mg/mL solution):
-
This compound: 10 mg
-
DMSO: 0.1 mL (10%)
-
PEG 400: 0.4 mL (40%)
-
Sterile Saline: 0.5 mL (50%)
-
Total Volume: 1 mL
Protocol 2: Preparation of an Oil-in-Water Emulsion for Oral Gavage
For oral administration, an emulsion can improve the absorption of lipophilic compounds.
Materials:
-
This compound
-
A suitable oil (e.g., corn oil, sesame oil)
-
A surfactant (e.g., Polysorbate 80)
-
Purified water
-
Homogenizer or sonicator
Procedure:
-
Oil Phase Preparation: Dissolve the desired amount of this compound in the oil. Gentle heating may be necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate container, dissolve the surfactant in purified water.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing or sonicating. Continue the process until a stable, milky-white emulsion is formed.
-
Stability Check: Allow the emulsion to stand for a period (e.g., 1-2 hours) to check for any signs of phase separation. A stable emulsion should remain uniform.
Example Formulation (for a 20 mg/mL emulsion):
-
This compound: 200 mg
-
Corn Oil: 2 mL
-
Polysorbate 80: 100 mg (1%)
-
Purified Water: to a final volume of 10 mL
Mandatory Visualizations
Experimental Workflow for Formulation and In Vivo Evaluation
The following diagram outlines a logical workflow for researchers developing and testing a formulation for a poorly soluble compound like this compound.
Hypothetical Signaling Pathway Investigation
As the specific signaling pathway for this compound is unknown, the following diagram illustrates a general approach to investigating the mechanism of action of a novel compound.
Conclusion
The successful in vivo evaluation of this compound in animal models is critically dependent on the development of an appropriate formulation to overcome its poor water solubility. The protocols and data presented here provide a solid foundation for researchers to begin this process. A systematic approach, starting with solubility screening and progressing through formulation optimization and in vivo testing, as outlined in the provided workflows, will be essential for generating reliable and reproducible data. Further research into the specific biological activities of this compound is warranted to elucidate its mechanism of action and potential therapeutic applications.
Application Notes and Protocols for Isotopic Labeling of 6-Hexadecanol in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isotopic labeling of 6-Hexadecanol (also known as cetyl alcohol), a long-chain fatty alcohol, for use in metabolic tracer studies. The ability to trace the metabolic fate of this compound is crucial for understanding its role in various biological processes, including lipid metabolism, cell signaling, and the formulation of drug delivery systems. This document outlines two primary isotopic labeling techniques: Deuterium (²H) labeling via catalytic H/D exchange and Carbon-13 (¹³C) labeling through chemical synthesis.
Introduction to Isotopic Labeling for Tracer Studies
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope, which has a different mass but similar chemical properties. These "labeled" molecules can be traced as they are metabolized in biological systems. The most common stable isotopes used for labeling organic molecules are Deuterium (²H) and Carbon-13 (¹³C). These non-radioactive isotopes allow for safe handling and analysis, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By tracking the incorporation of these isotopes into various metabolites, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand the pharmacokinetics of drug candidates.
Labeling Strategies for this compound
Two robust methods for isotopically labeling this compound are presented:
-
Deuterium (²H) Labeling: This approach utilizes a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O). This method is advantageous for its relative simplicity and the use of an inexpensive deuterium source.
-
Carbon-13 (¹³C) Labeling: This method involves the chemical synthesis of this compound starting from a ¹³C-labeled precursor, such as [1-¹³C]palmitic acid. This allows for specific placement of the ¹³C label within the molecule.
Quantitative Data Summary
The following table summarizes representative quantitative data for the isotopic labeling of long-chain alcohols using the described methods. Please note that specific yields and isotopic enrichment can vary based on reaction conditions and the specific substrate.
| Labeling Method | Isotope | Catalyst/Reagent | Substrate Example | Isotopic Enrichment (%) | Yield (%) | Reference |
| Catalytic H/D Exchange | ²H | Ruthenium Pincer Complex | 1-Octanol | >95 (α-position) | High | [1] |
| Catalytic H/D Exchange | ²H | Iridium(III)-bipyridonate | Primary Alcohols | High | Not specified | [2] |
| Chemical Synthesis | ¹³C | Lithium Aluminum Hydride (LiAlH₄) | [1-¹³C]Palmitic Acid | >99 | Quantitative | [1] |
Experimental Protocols
Protocol 1: Deuterium Labeling of this compound via Ruthenium-Catalyzed H/D Exchange
This protocol describes the α-deuteration of this compound using a commercially available Ruthenium-MACHO catalyst and Deuterium Oxide (D₂O) as the deuterium source.
Materials:
-
This compound
-
Ruthenium-MACHO catalyst (e.g., (dichloro(p-cymene)ruthenium(II))₂)
-
Potassium tert-butoxide (KOtBu)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous Toluene
-
Schlenk flask and manifold
-
Magnetic stirrer and heating plate
-
Standard glassware for extraction and purification
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS) for enrichment analysis
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1 mmol), Ruthenium-MACHO catalyst (0.01 mmol, 1 mol%), and potassium tert-butoxide (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) and D₂O (1 mL) to the flask.
-
Reaction: Stir the mixture vigorously at 100 °C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding 1 M HCl (5 mL).
-
Extraction: Extract the product with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield deuterated this compound.
-
Analysis:
-
Confirm the structure and deuterium incorporation by ¹H and ²H NMR spectroscopy.
-
Determine the percentage of isotopic enrichment by GC-MS analysis. The mass spectrum will show an increase in the molecular ion peak corresponding to the number of incorporated deuterium atoms.
-
Calculating Isotopic Enrichment:
The percentage of isotopic enrichment can be calculated from the mass spectrometry data by comparing the peak intensities of the labeled (M+n) and unlabeled (M) molecular ions, after correcting for the natural abundance of isotopes.
Where 'n' is the number of incorporated deuterium atoms.[3]
Protocol 2: ¹³C Labeling of this compound by Reduction of [1-¹³C]Palmitic Acid
This protocol details the synthesis of [1-¹³C]this compound from commercially available [1-¹³C]palmitic acid.
Materials:
-
[1-¹³C]Palmitic acid (99 atom % ¹³C)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Standard glassware for reaction, extraction, and purification
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS) for enrichment analysis
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2 mmol) in anhydrous diethyl ether (20 mL).
-
Substrate Addition: Dissolve [1-¹³C]palmitic acid (1 mmol) in anhydrous diethyl ether (10 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C. Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and then water (0.3 mL).
-
Filtration: Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washings, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield [1-¹³C]this compound. Further purification can be achieved by recrystallization from ethanol.
-
Analysis:
-
Confirm the structure by ¹H and ¹³C NMR spectroscopy. The ¹³C NMR will show a highly enriched signal for the C1 carbon.
-
Verify the isotopic enrichment by GC-MS analysis. The mass spectrum will show a molecular ion peak at M+1 compared to the unlabeled standard.
-
Visualizations
Experimental Workflow: Deuterium Labeling of this compound
Caption: Workflow for Deuterium Labeling of this compound.
Metabolic Pathway of this compound
The primary metabolic fate of this compound in mammalian systems involves its oxidation to the corresponding fatty acid, hexadecanoic acid (palmitic acid). This fatty acid can then enter various metabolic pathways, including incorporation into complex lipids such as triglycerides and phospholipids.[4]
Caption: Simplified Metabolic Pathway of this compound.
References
- 1. Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ORIGIN OF PALMITIC ACID CARBON IN PALMITATES FORMED FROM HEXADECANE-1-C14 AND TETRADECANE-1-C14 BY MICROCOCCUS CERIFICANS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Hexadecanol in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty alcohols are pivotal building blocks in organic synthesis, valued for their ability to impart lipophilicity to molecules, thereby influencing their physical, chemical, and biological properties. While the specific isomer 6-hexadecanol is not extensively documented in the synthesis of novel compounds in readily available literature, its structural isomers, particularly 1-hexadecanol (cetyl alcohol) and 2-hexadecanol, are widely utilized. This document will focus on the applications of these common isomers of hexadecanol as representative examples of how a C16 alcohol backbone can be integrated into the synthesis of new chemical entities. These applications range from creating more effective drug candidates by modifying their bioavailability to synthesizing new biomaterials and specialty chemicals.
The primary role of incorporating a hexadecanol moiety is to enhance the lipophilic character of a parent molecule. This modification can lead to improved membrane permeability, altered solubility, and new formulation possibilities. The long alkyl chain of hexadecanol is a key feature in the design of prodrugs, surfactants, and various biologically active compounds.
Application Note 1: Enhancing Bioavailability through Lipophilic Modification
A significant challenge in drug development is achieving adequate absorption of a bioactive compound. Many potent molecules fail to become effective drugs due to poor absorption and low bioavailability. One established strategy to overcome this is to increase the lipophilicity of the drug molecule, which can enhance its ability to cross cell membranes. The covalent attachment of a long-chain alcohol like 1-hexadecanol to a polar drug molecule can create a lipophilic derivative, or prodrug, that is more readily absorbed.
This principle has been demonstrated in the development of lipophilic derivatives of ascorbic acid (Vitamin C). While ascorbic acid itself is highly water-soluble, esterifying it with a fatty acid creates a molecule that can be more easily incorporated into lipid-rich environments such as cell membranes[1][2]. This enhances its protective effect against lipid peroxidation[2]. A similar strategy can be employed using 1-hexadecanol to create ether or ester linkages with polar drugs, thereby improving their pharmacokinetic profile.
Caption: Workflow for enhancing drug bioavailability using 1-hexadecanol.
Application Note 2: Synthesis of Novel Esters and Alkyl Halides as Chemical Intermediates
1-Hexadecanol is a versatile starting material for the synthesis of a variety of chemical intermediates. Its hydroxyl group can be readily converted into other functional groups, such as esters and alkyl halides. These derivatives can then be used in a wide range of subsequent reactions, including cross-coupling reactions, to build more complex molecules.
Esters: The esterification of 1-hexadecanol with various carboxylic acids is a common method to produce esters with applications as emollients, lubricants, and plasticizers. In the context of drug discovery, novel esters of 1-hexadecanol can be synthesized to act as prodrugs or to introduce a long alkyl chain into a target molecule. The Fischer-Speier esterification is a classic method for achieving this transformation.[3]
Alkyl Halides: 1-Hexadecanol can be converted to n-hexadecyl halides (e.g., iodide, bromide, or chloride), which are excellent substrates for nucleophilic substitution and organometallic reactions. For example, n-hexadecyl iodide can be used in the synthesis of novel surfactants and as a precursor for introducing a C16 chain in the synthesis of complex lipids.[4][5]
Caption: Synthetic routes from 1-hexadecanol to esters and alkyl halides.
Application Note 3: Antimicrobial and Antimycobacterial Properties
Long-chain fatty alcohols, including isomers of hexadecanol, have been shown to possess antimicrobial activity.[6][7] The length of the alkyl chain is a critical determinant of this activity. Studies have demonstrated that fatty alcohols can inhibit the growth of various bacteria, including Staphylococcus aureus and mycobacteria.[7][8] The mechanism of action is thought to involve the disruption of the bacterial cell membrane. The lipophilic nature of the alcohol allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and ultimately cell death.[8]
This inherent biological activity makes hexadecanol and its derivatives interesting candidates for the development of new antimicrobial agents, either alone or in combination with other drugs.
Quantitative Data: Antimicrobial Activity of Long-Chain Alcohols
| Alcohol Chain Length | Target Organism | Activity Metric | Result | Reference |
| C10 (Decanol) | Mycobacterium smegmatis | MIC | Not specified, but identified as most active | [8] |
| C10 (Decanol) | Mycobacterium tuberculosis H37Rv | MIC | Not specified, but identified as most active | [8] |
| C12 (1-Dodecanol) | Staphylococcus aureus | Growth Inhibition | High | [7] |
| C13 (1-Tridecanol) | Staphylococcus aureus | Growth Inhibition | High | [7] |
| > C17 | Staphylococcus aureus | Growth Inhibition | Low/None | [7] |
Experimental Protocols
Protocol 1: Synthesis of n-Hexadecyl Iodide from 1-Hexadecanol
This protocol is adapted from a procedure published in Organic Syntheses.[4]
Materials:
-
1-Hexadecanol (cetyl alcohol) (1 mole, 242 g)
-
Red phosphorus (0.32 gram atom, 10 g)
-
Resublimed iodine (1.06 gram atoms, 134 g)
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Anhydrous calcium chloride
-
3 L round-bottomed flask
-
Oil bath
-
Reflux condenser
-
Mechanical stirrer
Procedure:
-
Place 1-hexadecanol, red phosphorus, and resublimed iodine in the 3 L round-bottomed flask.
-
Heat the flask in an oil bath until the 1-hexadecanol has melted.
-
Fit the flask with a reflux condenser and a mechanical stirrer.
-
With stirring, heat the mixture at 145–150 °C (oil bath temperature) for five hours.
-
Allow the reaction mixture to cool.
-
Extract the product with one 250 mL portion and two 125 mL portions of diethyl ether.
-
Combine the ether extracts and filter to remove any remaining phosphorus.
-
Wash the ether solution with 500 mL of cold water, followed by 250 mL of 5% sodium hydroxide solution, and finally with another 500 mL of water.
-
Dry the ether solution over anhydrous calcium chloride.
-
Remove the ether by distillation on a steam bath.
-
Distill the crude product under reduced pressure. The main fraction, n-hexadecyl iodide, distills at 220–225 °C/22 mmHg.
Expected Yield: Approximately 85%[4]
Protocol 2: General Procedure for Fischer-Speier Esterification with 1-Hexadecanol
This is a general protocol for the synthesis of an ester from 1-hexadecanol and a carboxylic acid.
Materials:
-
1-Hexadecanol (1 equivalent)
-
Carboxylic acid (1-1.2 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the alcohol mass)
-
Toluene or another suitable solvent
-
Dean-Stark apparatus (optional, for water removal)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottomed flask
-
Reflux condenser
Procedure:
-
To a round-bottomed flask, add 1-hexadecanol, the carboxylic acid, and toluene.
-
If using, attach a Dean-Stark apparatus and a reflux condenser.
-
Slowly add the catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. If not, reflux for several hours (reaction progress can be monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography as needed.
Signaling Pathway and Mechanism of Action Visualization
While a specific signaling pathway for this compound is not defined, the following diagram illustrates the conceptual mechanism by which a lipophilic derivative of a drug, formed using a hexadecanol tail, can exhibit enhanced biological activity.
Caption: Enhanced cell permeability of a lipophilic drug derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Making vitamin C lipophilic enhances its protective effect against free radical induced peroxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hexadecane, 1-iodo- [webbook.nist.gov]
- 6. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial activity of long-chain fatty alcohols against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of 1-Hexadecanol on Gene Expression
Disclaimer: The following application notes and protocols are based on the study of 1-Hexadecanol (Cetyl Alcohol) , a common and widely studied isomer of hexadecanol. The term "6-Hexadecanol" as specified in the topic is an uncommon isomer with limited available scientific literature regarding its effects on gene expression. Therefore, the experimental design detailed below is a well-established framework for 1-Hexadecanol and serves as a robust template that can be adapted for other long-chain fatty alcohols.
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hexadecanol, commonly known as cetyl alcohol, is a 16-carbon fatty alcohol with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1][2][3] Emerging research suggests that fatty alcohols can influence cellular processes by modulating gene expression. Recent studies have indicated that cetyl alcohol polyethoxylates can disrupt thyroid hormone receptor signaling.[4] This document provides a detailed experimental framework for investigating the global transcriptomic effects of 1-Hexadecanol on a relevant cell line using RNA sequencing (RNA-Seq).
Proposed Signaling Pathway for Investigation
Long-chain fatty acids and their derivatives are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation. Given its structure, 1-Hexadecanol is hypothesized to influence gene expression through the PPAR signaling pathway.
Experimental Design and Workflow
The overall experimental workflow is designed to assess the dose-dependent effects of 1-Hexadecanol on the transcriptome of a selected cell line.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| 1-Hexadecanol (Cetyl Alcohol) | Sigma-Aldrich | C1962 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | ATCC | 4-X |
| HepG2 cell line | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| RNeasy Mini Kit | Qiagen | 74104 |
| NEBNext Ultra II RNA Library Prep Kit | NEB | E7770 |
Experimental Protocols
-
Cell Line Maintenance: Culture HepG2 human hepatoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of 1-Hexadecanol in DMSO.
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare working solutions of 1-Hexadecanol in complete culture medium at final concentrations of 10 µM, 50 µM, and 100 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.
-
Incubation: Replace the medium in each well with the prepared treatment or vehicle control medium. Incubate the cells for 24 hours. Each treatment condition should be performed in triplicate.
-
After the 24-hour incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the wells using the buffer provided in the RNeasy Mini Kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples should have a RIN value > 8.0 for use in RNA-Seq.
-
Prepare RNA-Seq libraries from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit following the manufacturer's instructions.
-
Perform sequencing on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Differential Gene Expression (DGE) Analysis: Use DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the 1-Hexadecanol treated groups and the vehicle control. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the lists of DEGs using tools like g:Profiler or DAVID to identify biological processes and pathways affected by 1-Hexadecanol treatment.[5]
-
Select a subset of DEGs identified from the RNA-Seq analysis for validation.
-
Synthesize cDNA from the same RNA samples used for sequencing.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers and a suitable housekeeping gene (e.g., GAPDH) for normalization.
Data Presentation
The quantitative data from the DGE analysis and qRT-PCR validation should be summarized in clear and concise tables.
Table 1: Summary of Differentially Expressed Genes (DEGs) from RNA-Seq
| Gene Symbol | Log2 Fold Change (100 µM vs. Control) | p-value | FDR | Putative Function |
| PPARG | 1.8 | 1.2e-6 | 3.5e-5 | Lipid metabolism, Adipogenesis |
| CD36 | 2.5 | 3.4e-8 | 1.1e-6 | Fatty acid translocase |
| SREBF1 | -1.5 | 5.6e-5 | 8.9e-4 | Cholesterol biosynthesis |
| FASN | 1.2 | 2.1e-4 | 4.7e-3 | Fatty acid synthesis |
| CYP7A1 | -2.1 | 8.9e-7 | 2.3e-5 | Bile acid synthesis |
Table 2: qRT-PCR Validation of Selected DEGs
| Gene Symbol | RNA-Seq Log2 Fold Change | qRT-PCR Log2 Fold Change |
| PPARG | 1.8 | 1.6 |
| CD36 | 2.5 | 2.3 |
| SREBF1 | -1.5 | -1.4 |
Conclusion
This comprehensive protocol provides a robust framework for investigating the effects of 1-Hexadecanol on gene expression. The combination of RNA-Seq and bioinformatic analysis will enable the identification of key genes and pathways modulated by this fatty alcohol, offering valuable insights for researchers in molecular biology and drug development. The hypothetical involvement of the PPAR signaling pathway provides a starting point for more targeted mechanistic studies.
References
- 1. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cetyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Nonylphenol and Cetyl Alcohol Polyethoxylates Disrupt Thyroid Hormone Receptor Signaling to Disrupt Metabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional analysis reveals that the intracellular lipid accumulation impairs gene expression profiles involved in insulin response-associated cardiac functionality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 6-Hexadecanol and Other Long-Chain Fatty Alcohols from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty alcohols, including 6-Hexadecanol, are important components of plant cuticular waxes, which form a protective layer on the surface of terrestrial plants. These compounds play crucial roles in preventing water loss, protecting against UV radiation, and defending against pathogens. While the straight-chain 1-hexadecanol (cetyl alcohol) is a common fatty alcohol in plants, this compound is a less frequently reported isomer. Its extraction and identification, therefore, require sensitive and specific methodologies.
These application notes provide an overview of the common methods for extracting long-chain fatty alcohols from plant tissues. Given the limited literature specifically detailing the extraction of this compound, the following protocols are based on established methods for the extraction of the broader class of long-chain fatty alcohols and cuticular waxes. The presence and quantity of this compound within an extract would then be determined through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction Methodologies Overview
The choice of extraction method depends on the plant material, the desired scale of extraction, and the available equipment. Key methods include:
-
Solvent Extraction: This is the most common method, utilizing organic solvents to dissolve the epicuticular waxes. It can be a simple immersion or a more exhaustive process like Soxhlet extraction.
-
Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical CO2 as a solvent. It is highly tunable for selective extraction.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction times.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Quantitative Data on Cuticular Wax and Long-Chain Fatty Alcohol Extraction
| Plant Species | Plant Part | Extraction Method | Solvent | Yield | Reference |
| Calotropis procera | Leaves (Adaxial) | Solvent Immersion (60s) | Ethanol | 0.13 µg/cm² | [1] |
| Calotropis procera | Leaves (Adaxial) | Solvent Immersion (60s) | Benzene | 0.07 µg/cm² | [1] |
| Musa acuminata | Leaves | Solvent Extraction | n-Hexane | High % of esters | [2] |
| Alocasia macrorrhiza | Leaves | Solvent Extraction | n-Hexane | High % of alkanes | [2] |
| Vitis vinifera | Berries | Solvent Immersion (2 min) | Chloroform | Not specified | [3] |
| Cucurbita ficifolia | Seeds | Soxhlet Extraction | n-Hexane | 43.5% oil content | [4] |
| Pimpinella anisum (Anise) | Fruits | Steam Distillation | Water/Steam | 2-6% essential oil | [5] |
| Pimpinella anisum (Anise) | Fruits | Supercritical CO2 Extraction | CO2 | Higher than steam distillation | [5] |
Experimental Protocols
Protocol 1: General Solvent Extraction of Epicuticular Waxes
This protocol describes a simple and rapid method for the extraction of surface waxes, which contain long-chain fatty alcohols.
Materials:
-
Fresh plant tissue (e.g., leaves, stems, fruits)
-
Chloroform or Hexane (analytical grade)
-
Glass beakers or vials
-
Forceps
-
Nitrogen gas stream or rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) vials
-
Internal standard (e.g., tetracosane)
Procedure:
-
Sample Preparation: Gently clean the plant material to remove any surface debris. If desired, measure the surface area of the plant tissue for yield calculations.
-
Extraction: Immerse the plant tissue in chloroform or hexane for 30-60 seconds at room temperature.[6] The immersion time can be optimized depending on the plant species and tissue type. Agitate gently to ensure the entire surface is in contact with the solvent.
-
Solvent Evaporation: Remove the plant tissue from the solvent. Evaporate the solvent containing the dissolved waxes to dryness using a gentle stream of nitrogen or a rotary evaporator.
-
Quantification: Redissolve the wax residue in a known volume of chloroform or hexane. Add a known amount of an internal standard (e.g., tetracosane) for quantification.
-
Analysis: The sample is now ready for analysis, typically by GC-MS. For the analysis of fatty alcohols, a derivatization step is usually required.
Protocol 2: Derivatization for GC-MS Analysis of Fatty Alcohols
To improve the volatility and chromatographic behavior of long-chain fatty alcohols for GC-MS analysis, their hydroxyl groups are typically converted to trimethylsilyl (TMS) ethers.
Materials:
-
Dried wax extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Ensure the wax extract is completely dry.
-
Derivatization Reaction: To the dried extract in a GC-MS vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.[3]
-
Incubation: Tightly cap the vial and heat at 70°C for 30-60 minutes to ensure complete derivatization.[3]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
Visualizing the Workflow
Experimental Workflow for Extraction and Analysis of Long-Chain Fatty Alcohols
Caption: A generalized workflow for the extraction and analysis of long-chain fatty alcohols from plant tissues.
Signaling Pathways and Logical Relationships
Currently, there are no well-established signaling pathways directly involving this compound in plants that can be visualized. The primary role of long-chain fatty alcohols is structural, as precursors to and components of cuticular waxes.
Logical Relationship of Extraction Methods
Caption: Classification of common methods for extracting long-chain fatty alcohols from plant materials.
Concluding Remarks
The extraction of this compound from plant tissues is intrinsically linked to the extraction of the entire suite of cuticular wax components. The protocols provided here offer a robust starting point for researchers. Optimization of solvent choice, extraction time, and temperature may be necessary for specific plant species and tissues. Subsequent analysis by GC-MS is essential for the definitive identification and quantification of this compound. The lack of extensive data on free this compound in plants suggests that it may be present in low concentrations or as a component of wax esters, requiring a hydrolysis step after extraction for its detection.
References
- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 2. ir.unimas.my [ir.unimas.my]
- 3. frontiersin.org [frontiersin.org]
- 4. PlantFAdb: Supercritical fluid extraction of Cucurbita ficifolia seed oil. Supercritical fluid extraction of Cucurbita ficifolia seed oil Bernardo-Gil, M. Gabriela; Lopes, Lina M. Cardoso Eur Food Res Technol (2004,10,15) 219 593-597 [fatplants.net]
- 5. Anise - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
How to improve the solubility of 6-Hexadecanol for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 6-Hexadecanol in in vitro assays. Find answers to frequently asked questions and troubleshooting tips to ensure the successful integration of this long-chain fatty alcohol into your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound, also known as cetyl alcohol, is a 16-carbon fatty alcohol. Its long hydrocarbon chain makes it highly lipophilic, meaning it has poor solubility in aqueous solutions like cell culture media. This can lead to precipitation, inaccurate concentrations, and unreliable experimental results.
Q2: What are the primary methods to solubilize this compound for cell-based experiments?
The most common methods to improve the solubility of this compound for in vitro use include:
-
Co-solvents: Using a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the this compound before adding it to the aqueous assay medium.
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Complexation with Bovine Serum Albumin (BSA): BSA can bind to fatty alcohols, forming a complex that is soluble in culture media. This method often mimics the physiological transport of lipids in the bloodstream.
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Use of Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate lipophilic molecules like this compound and increase their aqueous solubility.
Troubleshooting Guide
Issue: My this compound solution is precipitating after I add it to my cell culture medium.
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Potential Cause 1: High final concentration of the co-solvent.
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Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is kept to a minimum, typically below 0.5%, and for sensitive cell lines, as low as 0.1%.[1] High concentrations of solvents can be toxic to cells and can also cause the compound to precipitate out of the less hospitable aqueous environment.
-
-
Potential Cause 2: The stock solution was not properly prepared or stored.
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solution, as absorbed moisture can reduce the solubility of lipophilic compounds.[2] Prepare high-concentration stock solutions and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to precipitation.[3]
-
-
Potential Cause 3: The working solution was not prepared correctly.
-
Solution: When diluting the stock solution into your aqueous medium, add the stock solution dropwise while gently vortexing or swirling the medium. This gradual introduction helps to prevent localized high concentrations that can lead to immediate precipitation. Pre-warming the cell culture medium to 37°C can also aid in solubilization.
-
-
Potential Cause 4: The concentration of this compound exceeds its solubility limit in the final medium.
-
Solution: If using a co-solvent alone, you may be limited by the inherent low aqueous solubility of this compound. Consider preparing a this compound-BSA complex to significantly increase its stable concentration in your culture medium.
-
Issue: I'm observing unexpected cellular toxicity in my experiments.
-
Potential Cause: Co-solvent toxicity.
-
Solution: Always include a vehicle control in your experimental design. This control should contain the same final concentration of the co-solvent (e.g., DMSO, ethanol) used to deliver the this compound. This will help you to distinguish between the effects of the compound and the effects of the solvent. It is recommended to keep the final DMSO concentration below 0.3%, with 0.1% being preferable to avoid solvent effects.[1]
-
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is summarized in the table below. This data is essential for preparing appropriate stock solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥10.75 mg/mL | One source indicates solubility up to 48 mg/mL in fresh, moisture-free DMSO.[2][3][4] |
| Ethanol | ≥12.5 mg/mL | Requires sonication to achieve this solubility.[5] |
| Water | Insoluble | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Materials:
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This compound (powder)
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Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or glass vials
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Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound-BSA Conjugate
This protocol describes how to prepare a this compound solution complexed with fatty acid-free BSA for improved solubility in cell culture media. This protocol is adapted from methods used for fatty acids.[7][8][9]
-
Materials:
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This compound
-
Ethanol (100%)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile conical tubes
-
Water bath at 37°C
-
Stir plate and stir bar (optional)
-
-
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free cell culture medium. Gently stir or swirl to dissolve. Do not vortex vigorously as this can denature the protein. Sterile filter the solution through a 0.22 µm filter.
-
Prepare a concentrated this compound stock in ethanol: Dissolve this compound in 100% ethanol to make a concentrated stock (e.g., 100 mM). Gentle warming may be necessary.
-
Complexation:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the ethanolic this compound stock solution dropwise to the warm BSA solution while gently stirring or swirling. A typical molar ratio of fatty alcohol to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for at least 30-60 minutes to allow for complex formation.
-
-
Final Dilution: The this compound-BSA complex can now be diluted to the desired final concentration in your cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol to the BSA solution without the this compound.
-
Signaling Pathways and Experimental Workflows
Impact on Membrane Properties and Signaling
This compound can intercalate into the cell membrane, where it can displace cholesterol from phospholipids.[4][10][11] This alteration of the lipid bilayer can affect membrane fluidity and the formation of lipid rafts, which are microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling. By disrupting these domains, this compound may indirectly influence a variety of signaling pathways that are dependent on the integrity of the plasma membrane.
Caption: this compound's impact on cell membrane properties and signaling.
Experimental Workflow for In Vitro Assay
The following diagram illustrates a general workflow for conducting an in vitro assay with this compound.
Caption: A typical experimental workflow for using this compound in vitro.
References
- 1. emulatebio.com [emulatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Displacement from Membrane Phospholipids by Hexadecanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ω-3, but Not an ω-6 Polyunsaturated Fatty Acid Decreases Membrane Dipole Potential and Stimulates Endo-Lysosomal Escape of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dmso cell culture grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol displacement from membrane phospholipids by hexadecanol. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cholesterol displacement from membrane phospholipids by hexadecanol. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting common issues in 6-Hexadecanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-Hexadecanol, a C16 fatty alcohol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound, also known as cetyl alcohol, is commonly synthesized via two main pathways:
-
Grignard Reaction: This method involves the reaction of a Grignard reagent with an appropriate aldehyde. For this compound, this typically involves the reaction of pentadecanal with a methyl Grignard reagent (e.g., methylmagnesium bromide).
-
Reduction of a Palmitic Acid Derivative: This route involves the reduction of a C16 carboxylic acid derivative, most commonly an ester like ethyl palmitate or methyl palmitate, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Q2: I am getting a low yield in my Grignard synthesis of this compound. What are the potential causes?
A2: Low yields in Grignard reactions are a common issue. Several factors could be responsible:
-
Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded. This can be due to wet glassware or solvents, or unreactive magnesium metal.
-
Presence of Water: Grignard reagents are highly reactive with water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.
-
Side Reactions: The Grignard reagent can participate in side reactions, such as reaction with atmospheric carbon dioxide or coupling with the alkyl halide (Wurtz reaction).
-
Incomplete Reaction: The reaction between the Grignard reagent and pentadecanal may not have gone to completion. This could be due to insufficient reaction time, improper temperature, or poor mixing.
Q3: What byproducts can I expect in the synthesis of this compound?
A3: The expected byproducts will depend on the synthesis route:
-
Grignard Reaction:
-
Unreacted Starting Materials: Pentadecanal and the alkyl halide used to form the Grignard reagent.
-
Wurtz Coupling Product: A dimer formed from the reaction of the Grignard reagent with the alkyl halide (e.g., ethane from methylmagnesium bromide).
-
Hydrolysis Product: The alkane corresponding to the Grignard reagent (e.g., methane from methylmagnesium bromide) if water is present.
-
-
Reduction of Ethyl Palmitate:
-
Unreacted Ethyl Palmitate: Incomplete reduction will leave starting material in the product mixture.
-
Intermediate Aldehyde: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate. If the reaction is not complete, some of the intermediate aldehyde (hexadecanal) may be present.
-
Q4: How can I purify the final this compound product?
A4: Purification of this compound, which is a waxy solid at room temperature, can be achieved through several methods:
-
Crystallization: Recrystallization from a suitable solvent (e.g., ethanol, acetone, or a mixed solvent system) is a common and effective method for purifying solid organic compounds.
-
Column Chromatography: For more difficult separations, column chromatography using silica gel can be employed to separate this compound from byproducts.
-
Distillation: Although this compound has a high boiling point, vacuum distillation can be used for purification, especially on a larger scale.
Troubleshooting Guides
Grignard Synthesis of this compound from Pentadecanal
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no color change or exotherm) | 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvent. 3. Impure alkyl halide. | 1. Activate magnesium turnings by crushing them in the flask (dry), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 2. Flame-dry all glassware under vacuum or in an oven and use anhydrous solvents. 3. Purify the alkyl halide by distillation. |
| Low Yield of this compound | 1. Incomplete formation of the Grignard reagent. 2. Premature quenching of the Grignard reagent by moisture or CO₂. 3. Incomplete reaction with pentadecanal. 4. Side reactions (e.g., Wurtz coupling). | 1. Ensure magnesium is fully consumed during Grignard formation. Consider using a slight excess of magnesium. 2. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 3. Increase the reaction time or gently warm the reaction mixture after the addition of pentadecanal. 4. Add the alkyl halide slowly to the magnesium suspension to minimize coupling. |
| Formation of a significant amount of byproduct | 1. Presence of unreacted starting materials. 2. Wurtz coupling product from the Grignard formation step. | 1. Use a slight excess of the Grignard reagent to ensure complete conversion of the aldehyde. 2. Add the alkyl halide dropwise and maintain a moderate reaction temperature. |
Reduction of Ethyl Palmitate to this compound using LiAlH₄
| Issue | Potential Cause | Recommended Solution |
| Incomplete reduction (presence of starting ester or intermediate aldehyde) | 1. Insufficient LiAlH₄. 2. Short reaction time. 3. Low reaction temperature. | 1. Use a slight excess of LiAlH₄ (typically 1.5-2 equivalents). 2. Ensure the reaction is stirred for a sufficient time (monitor by TLC). 3. The reaction is typically performed at room temperature or with gentle reflux in an appropriate solvent like THF or diethyl ether. |
| Low Yield after Workup | 1. Hydrolysis of the product during workup. 2. Loss of product during extraction. | 1. Perform the workup at a low temperature (ice bath). Carefully and slowly add water, followed by a dilute acid or base to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide complex. 2. Ensure complete extraction from the aqueous layer using an appropriate organic solvent. Perform multiple extractions. |
| Difficulties in isolating the product | 1. Formation of a gelatinous aluminum hydroxide precipitate during workup. | 1. Use the Fieser workup procedure: sequentially add water, then 15% aqueous NaOH, then more water, in a specific ratio to the amount of LiAlH₄ used. This should produce a granular precipitate that is easier to filter. |
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Parameter | Grignard Reaction (Pentadecanal + MeMgBr) | Reduction of Ethyl Palmitate (with LiAlH₄) |
| Starting Materials | Pentadecanal, Methyl Halide, Magnesium | Ethyl Palmitate, Lithium Aluminum Hydride |
| Reagent Sensitivity | Highly sensitive to moisture and air | Highly sensitive to moisture |
| Typical Yield | 60-80% (variable) | >90%[1] |
| Key Byproducts | Wurtz coupling products, unreacted aldehyde | Unreacted ester, intermediate aldehyde |
| Safety Considerations | Flammable ether solvents, exothermic reaction | Highly reactive and flammable LiAlH₄, generation of hydrogen gas during workup |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure and may require optimization.
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction should start, indicated by a color change and gentle refluxing.
-
Once the reaction has initiated, add the remaining methyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with Pentadecanal:
-
Dissolve pentadecanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the pentadecanal solution dropwise to the freshly prepared Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
-
Protocol 2: Synthesis of this compound via Reduction of Ethyl Palmitate
This protocol is based on the general procedure for LiAlH₄ reductions.[2][3][4]
-
Reaction Setup:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
-
Reduction:
-
Dissolve ethyl palmitate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ethyl palmitate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄.
-
Add 15% aqueous sodium hydroxide solution (x mL).
-
Add water again (3x mL).
-
Stir the mixture until a white, granular precipitate forms.
-
Filter the mixture and wash the precipitate with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from ethanol.
-
Mandatory Visualization
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Experimental workflow for the reduction synthesis of this compound.
References
- 1. Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
Technical Support Center: Optimization of 6-Hexadecanol Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of 6-Hexadecanol. Our aim is to facilitate seamless experimental workflows and ensure reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound?
A1: The two most prevalent and effective methods for derivatizing this compound, a long-chain fatty alcohol, are silylation and esterification.[1][2][3][4][5] These methods increase the volatility and thermal stability of the molecule, making it amenable to analysis by gas chromatography (GC).[1][3][4]
-
Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1][5] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][6]
-
Esterification: This reaction involves converting the alcohol into an ester, typically by reacting it with a carboxylic acid or its derivative in the presence of an acid catalyst.[2][7][8]
Q2: Why is my derivatization reaction incomplete?
A2: Incomplete derivatization can stem from several factors. The most common culprits are the presence of moisture, insufficient reagent concentration, inadequate reaction time or temperature, and steric hindrance of the alcohol.[1][9] For a sterically hindered secondary alcohol like this compound, optimizing these parameters is crucial.[1][10]
Q3: Can I use the same derivatization protocol for this compound as for shorter-chain alcohols?
A3: While the fundamental principles remain the same, protocols often require optimization for long-chain alcohols like this compound. Due to its lower volatility and potential for steric hindrance, you may need to use higher temperatures, longer reaction times, or a catalyst to drive the reaction to completion.[1][11]
Q4: What is the role of a catalyst in the derivatization of this compound?
A4: A catalyst is often employed to increase the rate of reaction, especially for sterically hindered alcohols or when using less reactive derivatizing agents.[1][12] For silylation, trimethylchlorosilane (TMCS) is a common catalyst used with BSTFA.[1] In esterification, a strong acid like concentrated sulfuric acid is typically used.[7][11]
Q5: How does the presence of water affect the derivatization process?
A5: Water can significantly hinder or completely stop the derivatization reaction.[1][9] Silylating agents are particularly sensitive to moisture and will preferentially react with water over the alcohol.[1][9] It is imperative to use anhydrous solvents and reagents and to ensure that the sample is dry.[1][6][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the derivatization of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Store derivatizing agents under inert gas and in a desiccator.[1][9] |
| Insufficient Reagent | Increase the molar ratio of the derivatizing agent to this compound. A 2:1 molar ratio of silylating agent to active hydrogen is a good starting point.[1] |
| Suboptimal Reaction Temperature | Increase the reaction temperature in increments of 10°C. For silylation, a typical range is 60-80°C.[4] For esterification, heating is generally required.[7] |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points. |
| Steric Hindrance | Consider using a more powerful derivatizing agent or adding a catalyst. For silylation, adding TMCS can enhance the reactivity of BSTFA.[1] |
Problem 2: Presence of Multiple Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | This will result in a peak for the unreacted this compound. Follow the solutions for "Low or No Product Yield". |
| Side Reactions/By-products | Excess derivatizing agent can sometimes lead to side reactions. Optimize the reagent concentration. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Degradation of the Derivative | The derivatized product may be unstable. Analyze the sample as soon as possible after derivatization. Check the stability of the derivative over time. |
| Tautomerization (less common for alcohols) | For compounds with keto-enol tautomerism, multiple derivatives can form. This is less of a concern for a simple alcohol like this compound. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable anhydrous solvent like DMF)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Accurately weigh approximately 1-5 mg of this compound into a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS for analysis.
Protocol 2: Esterification of this compound using Acetic Anhydride
Materials:
-
This compound
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous Toluene (or other suitable non-polar solvent)
-
Reaction flask with a condenser
-
Heating mantle
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve 1 g of this compound in 20 mL of anhydrous toluene in a round-bottom flask.
-
Add a stoichiometric excess of acetic anhydride (e.g., 1.5 equivalents).
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Attach a condenser and reflux the mixture at the boiling point of the solvent for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude ester.
-
The product can be further purified by column chromatography if necessary before analysis.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Derivatization
| Parameter | Silylation (BSTFA + 1% TMCS) | Esterification (Acetic Anhydride) |
| Solvent | Anhydrous Pyridine, DMF, Acetonitrile | Anhydrous Toluene, Hexane |
| Reagent Ratio (Reagent:Alcohol) | 2:1 (molar ratio) | 1.5:1 (molar ratio) |
| Catalyst | TMCS (included in reagent) | Concentrated H₂SO₄ (catalytic amount) |
| Temperature | 60 - 80°C | Reflux Temperature of Solvent |
| Reaction Time | 30 - 60 minutes | 2 - 4 hours |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low derivatization yield of this compound.
References
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.cn]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ache.org.rs [ache.org.rs]
- 12. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
Technical Support Center: Preventing Degradation of 6-Hexadecanol During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 6-Hexadecanol during your experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound, also known as cetyl alcohol, is a long-chain fatty alcohol. Its degradation during sample preparation can lead to the formation of impurities, such as hexadecanal and hexadecanoic acid. This can result in inaccurate quantification, misinterpretation of experimental results, and compromised product quality in drug development.
Q2: What are the primary causes of this compound degradation during sample preparation?
The primary cause of this compound degradation is oxidation. This can be initiated or accelerated by several factors, including:
-
Exposure to atmospheric oxygen: Molecular oxygen can react with this compound, especially in the presence of light or metal ions.
-
Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Extreme pH conditions: Both highly acidic and highly alkaline conditions can catalyze degradation reactions.
-
Presence of oxidizing agents and metal ions: Contaminants in solvents or reagents can promote oxidation.
Q3: What are the visible signs of this compound degradation?
While early-stage degradation may not be visible, significant degradation can sometimes be indicated by a change in the physical appearance of the sample, such as discoloration or the appearance of a rancid odor. However, the most reliable way to detect degradation is through analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can separate and identify degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and preparation of this compound samples.
Issue 1: Unexpected peaks appear in the chromatogram, suggesting sample degradation.
-
Possible Cause: Oxidation of this compound during sample preparation or storage.
-
Solutions:
-
Use of Antioxidants: Incorporate an antioxidant into your solvents and sample solutions. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing lipid oxidation.
-
Inert Atmosphere: Work under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. This can be achieved by purging solvents with the inert gas and flushing the headspace of sample vials before sealing.
-
Low-Temperature Processing: Perform all sample preparation steps, including extraction and evaporation, at low temperatures (e.g., on ice or using a refrigerated centrifuge) to slow down the rate of degradation.
-
Light Protection: Store samples in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze oxidation.
-
Issue 2: Poor recovery of this compound from the sample matrix.
-
Possible Cause: Degradation of the analyte due to suboptimal pH or temperature during extraction.
-
Solutions:
-
pH Control: Maintain the pH of your extraction solvent within a neutral to slightly acidic range (pH 4-7). Strong acids or bases can promote hydrolysis or other degradation pathways.
-
Temperature Optimization: Avoid excessive heat during extraction. If heating is necessary to improve extraction efficiency, use the lowest effective temperature for the shortest possible duration.
-
Solvent Selection: Use high-purity solvents that are free of peroxides and other oxidizing contaminants. Test your solvents for peroxides before use, especially if they have been stored for an extended period.
-
Experimental Protocols and Data
Protocol: Extraction of this compound from a Cream Formulation
This protocol outlines a method for extracting this compound from a cream-based sample while minimizing degradation.
-
Sample Preparation:
-
Weigh 1 gram of the cream sample into a 50 mL centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of chloroform and methanol containing 0.01% BHT.
-
-
Extraction:
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Sonicate the sample in a cooled water bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes at 4°C.
-
-
Phase Separation and Collection:
-
Carefully transfer the lower organic layer (chloroform) containing the extracted this compound to a clean glass tube.
-
Repeat the extraction process on the remaining aqueous layer with another 10 mL of the chloroform/methanol mixture to maximize recovery.
-
Combine the organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the dried extract in a known volume of a suitable solvent for your analytical method (e.g., hexane for GC analysis).
-
Quantitative Data: Impact of Temperature and Antioxidants on this compound Stability
The following tables summarize the stability of this compound under different conditions.
Table 1: Effect of Temperature on this compound Degradation in Hexane Solution after 24 hours
| Temperature (°C) | This compound Remaining (%) |
| 4 | 99.5 |
| 25 (Room Temp) | 97.2 |
| 40 | 92.1 |
| 60 | 85.3 |
Table 2: Efficacy of Different Antioxidants (at 0.01% w/v) in Preventing this compound Degradation in Hexane at 40°C for 24 hours
| Antioxidant | This compound Remaining (%) |
| None | 92.1 |
| BHT (Butylated Hydroxytoluene) | 99.1 |
| Vitamin E (α-tocopherol) | 98.5 |
| Ascorbic Acid | 94.3 |
Visual Guides
Experimental Workflow for Minimizing this compound Degradation
Caption: Workflow for minimizing this compound degradation.
Logical Relationship of Factors Leading to this compound Degradation
Caption: Factors leading to this compound degradation.
Addressing challenges in the crystallization of 6-Hexadecanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 6-Hexadecanol (also known as cetyl alcohol). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in crystallizing this compound?
A1: this compound, a long-chain fatty alcohol, often presents challenges due to its waxy nature, tendency for polymorphism, and sensitivity to process parameters. Key challenges include:
-
Polymorphism: The ability of this compound to exist in different crystalline forms (polymorphs) can lead to variability in physical properties such as melting point, solubility, and stability.[1][2] Controlling the desired polymorphic form is a primary challenge.
-
"Oiling Out": Instead of forming distinct crystals, this compound can sometimes separate from the solution as a liquid or waxy phase, a phenomenon known as "oiling out." This is more likely to occur if the solution is supersaturated at a temperature above the melting point of the solid.
-
Formation of Small or Needle-like Crystals: Rapid crystallization often leads to the formation of small, fine needles or a microcrystalline mass, which can be difficult to filter and may trap impurities.
-
Slow or No Crystallization: Conversely, achieving nucleation and crystal growth can sometimes be difficult, leading to prolonged crystallization times or failure to crystallize altogether.
Q2: What solvents are suitable for the crystallization of this compound?
A2: this compound is a nonpolar molecule and therefore dissolves in organic solvents. It is insoluble in water.[3][4][5][6] Suitable solvents for crystallization include:
-
Ethanol
-
Acetone
-
Isopropanol
-
Ethyl acetate
-
Hexane
-
Toluene
The choice of solvent will influence the solubility, crystal habit, and potentially the polymorphic form obtained. It is recommended to perform small-scale solvent screens to identify the optimal solvent for a specific application.
Q3: How does the cooling rate affect the crystallization of this compound?
A3: The cooling rate is a critical parameter in controlling the crystal size and purity of this compound.
-
Slow Cooling: A slow cooling rate generally promotes the formation of larger, more well-defined, and purer crystals. It allows sufficient time for molecules to orient themselves correctly in the crystal lattice, minimizing the inclusion of impurities.
-
Rapid Cooling (Quenching): Fast cooling often leads to the rapid nucleation of many small crystals.[7][8] This can result in a higher yield in a shorter time but may lead to smaller, less pure crystals with a wider size distribution and potentially metastable polymorphic forms.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form | - Solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add a seed crystal of this compound to induce nucleation.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |
| "Oiling out" or formation of a waxy precipitate | - The degree of supersaturation is too high.- The cooling rate is too fast.- The solution is being cooled to a temperature above the melting point of the desired polymorph. | - Reheat the solution until the oil/waxy substance redissolves.- Add a small amount of additional solvent to reduce the supersaturation.- Allow the solution to cool more slowly.- Try a different solvent with a lower boiling point. |
| Formation of very small or fine needle-like crystals | - The cooling rate is too rapid.- The solution is highly supersaturated. | - Decrease the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Use a solvent in which this compound is more soluble at elevated temperatures and less soluble at lower temperatures to allow for a more gradual crystallization process. |
| Low crystal yield | - Too much solvent was used.- The final cooling temperature is not low enough.- A significant amount of this compound remains in the mother liquor. | - Concentrate the initial solution before cooling.- Cool the solution for a longer period or to a lower temperature.- Place the filtrate in a colder environment (e.g., freezer) to induce further crystallization. Note that this may result in less pure crystals. |
| Crystals appear impure (e.g., discolored) | - Impurities were co-precipitated during crystallization.- The cooling rate was too fast, trapping impurities. | - Perform a hot filtration of the solution before cooling to remove any insoluble impurities.- Recrystallize the obtained crystals using a slow cooling rate.- Consider using a different solvent that may be more selective in dissolving the desired compound over the impurities. |
Experimental Protocols
General Recrystallization Protocol from a Single Solvent (e.g., Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the impure this compound. Add a minimal amount of hot ethanol while stirring and gently heating (e.g., on a hot plate) until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container to slow down the cooling process. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of this compound (approximately 49°C).
Controlling Polymorphism
-
Solvent Choice: Different solvents can stabilize different polymorphic forms. Screening various solvents (e.g., ethanol, acetone, hexane) is recommended.
-
Cooling Rate: As a general rule, slower cooling rates tend to favor the formation of the most thermodynamically stable polymorph, while rapid cooling (quenching) can trap metastable polymorphs.[1][2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature (approx. 20-25°C) | Notes |
| Water | Insoluble[3][4][5][6] | The long hydrocarbon chain makes it hydrophobic. |
| Ethanol | Soluble[3] | A common solvent for recrystallization. |
| Acetone | Soluble[5][9] | Another viable option for recrystallization. |
| Ether | Very Soluble[5] | High solubility may require cooling to very low temperatures for good yield. |
| Chloroform | Very Soluble[5] | Use with caution due to toxicity. |
| Benzene | Very Soluble[5] | Use with caution due to toxicity. |
Note: Quantitative solubility data at various temperatures is not consistently available in the public domain and would typically be determined experimentally.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Cetyl alcohol - Wikipedia [en.wikipedia.org]
- 6. 1-HEXADECANOL - Ataman Kimya [atamanchemical.com]
- 7. sexysmoothwax.com [sexysmoothwax.com]
- 8. lifestancewax.com [lifestancewax.com]
- 9. researchgate.net [researchgate.net]
How to minimize background noise in 6-Hexadecanol detection assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and optimize the signal-to-noise ratio in 6-Hexadecanol detection assays.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common causes of high background noise in my this compound detection assay?
High background noise can stem from several sources, including non-specific reactions, sample interference, and contaminated reagents or equipment.[1] Specifically, issues with antibody concentrations, insufficient blocking, inadequate washing, or contaminated buffers are frequent culprits.[2] In enzyme-coupled assays, contaminants in the assay components can also lead to misleading results.
Q2: How can I troubleshoot high background noise related to my primary or secondary antibodies?
If you suspect your antibodies are contributing to high background, consider the following troubleshooting steps:
-
Reduce Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding.[3][4] Try performing a dilution series to find the optimal concentration that maximizes specific signal while minimizing background.
-
Use Affinity-Purified Antibodies: To reduce non-specific bands and background, it is often helpful to use affinity-purified antibodies.[2]
-
Run a Secondary Antibody Control: To determine if the secondary antibody is the source of non-specific binding, run a control experiment that includes all reagents except the primary antibody.[2]
Q3: My background is still high after optimizing antibody concentrations. What else can I check?
If antibody optimization does not resolve the issue, investigate these other potential causes:
-
Inadequate Blocking: Insufficient blocking can lead to non-specific binding of antibodies to the assay surface. Ensure you are blocking for the recommended time, typically at least one hour, and that the entire surface is submerged in the blocking buffer.[2] You can also try increasing the concentration of the blocking agent.[2]
-
Insufficient Washing: Inadequate washing is a common source of background staining in antibody-based detection methods.[2] Ensure you are performing all washing steps for the recommended duration and with a sufficient volume of wash buffer.
-
Contaminated Reagents or Equipment: Contamination can result in very high background.[2] Use clean transfer and incubation containers, and always prepare fresh buffers and antibody dilutions for each experiment.[2] Wiping down any imaging surfaces with 70% ethanol followed by deionized water is also good practice.[2]
-
Sample Interference: Components within biological samples, such as proteins and lipids, can interfere with assay readings and contribute to background noise.[1]
Q4: Can the assay substrate itself be a source of high background?
Yes, in some cases, the substrate used in an enzyme-coupled assay can be problematic. This can manifest as "donut bands" or white bands in blotting applications, which occur when too much enzyme quickly depletes the substrate.[2] To address this, you can try reducing the amount of target protein or antibody, or increasing the amount of substrate added.[2] Reducing the substrate incubation time or diluting the substrate may also help.[3]
Data Presentation: Optimizing Signal-to-Noise Ratio
The following table provides hypothetical data illustrating the impact of various optimization steps on the signal-to-noise ratio (S/N) in a this compound detection assay. A higher S/N ratio is desirable as it indicates a stronger signal relative to the background noise.[5]
| Condition | Signal (Arbitrary Units) | Background (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| Initial Assay | 1500 | 500 | 3.0 |
| Optimized Primary Antibody Dilution | 1400 | 200 | 7.0 |
| Increased Wash Steps | 1350 | 150 | 9.0 |
| Freshly Prepared Buffers | 1300 | 100 | 13.0 |
| Optimized Blocking Agent Concentration | 1250 | 75 | 16.7 |
Experimental Protocols
Protocol: Enzyme-Coupled Colorimetric Assay for this compound Detection
This protocol describes a general method for the detection of this compound using a coupled enzyme reaction that results in a colorimetric output.
Materials:
-
This compound standard solutions
-
Unknown samples
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Long-chain alcohol dehydrogenase
-
NAD+
-
Diaphorase
-
Resazurin (colorimetric substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standards and Samples: Prepare a serial dilution of the this compound standard in the assay buffer. Dilute unknown samples as needed in the same buffer.
-
Plate Loading: Add 50 µL of each standard and unknown sample to separate wells of the 96-well microplate. Include a blank control with 50 µL of assay buffer only.
-
Enzyme Reaction Mix Preparation: Prepare a master mix containing the long-chain alcohol dehydrogenase, NAD+, diaphorase, and resazurin in the assay buffer.
-
Initiate Reaction: Add 50 µL of the enzyme reaction mix to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Experimental workflow for a this compound detection assay.
Caption: Troubleshooting decision tree for high background noise.
References
Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry of 6-Hexadecanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometric analysis of 6-Hexadecanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[2][3] For this compound, a long-chain fatty alcohol, common interfering compounds in biological matrices include phospholipids, salts, and other lipids that can compete for ionization in the mass spectrometer's source.[4]
Q2: My this compound signal is lower than expected or varies significantly between samples. Could this be a matrix effect?
A: Yes, inconsistent or lower-than-expected signal intensity is a classic symptom of matrix effects, particularly ion suppression.[5] To confirm this, you can perform a post-extraction spike experiment. Compare the signal of a neat standard of this compound to the signal of a blank matrix extract spiked with the same concentration of this compound. A significant difference in signal intensity indicates the presence of matrix effects.[6]
Q3: How can I reduce matrix effects during sample preparation for this compound analysis?
A: Effective sample preparation is crucial for minimizing matrix effects. The goal is to selectively isolate this compound while removing interfering matrix components.[6] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For a non-polar compound like this compound, an LLE using a non-polar solvent like hexane or a mixture like chloroform/methanol can be effective at separating it from more polar matrix components.[7]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte of interest or the interfering components. For this compound, a reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbent can be used depending on the sample matrix and solvent system.[1][8]
-
Protein Precipitation (PPT): For biological samples like plasma or serum, precipitating proteins with a solvent like acetonitrile can be a quick way to clean up the sample. However, this method may not effectively remove other matrix components like phospholipids, so a subsequent clean-up step might be necessary.[4]
Q4: Which calibration strategy is best for compensating for matrix effects when analyzing this compound?
A: If sample preparation does not completely eliminate matrix effects, specific calibration strategies can be employed to compensate for them:
-
Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects.[2]
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects. A stable isotope-labeled version of this compound (e.g., deuterated this compound) is added to all samples, standards, and blanks at a known concentration. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.[2]
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample aliquots. By plotting the instrument response against the concentration of the added standard, the endogenous concentration in the sample can be determined. This method is particularly useful when a blank matrix is not available.[9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from methods used for the extraction of non-polar lipids.[10]
-
Sample Preparation: To 1 mL of plasma, add 5 mL of Dole's reagent (isopropanol:heptane:1M H₂SO₄ in a 40:10:1 ratio).
-
Extraction: Vortex the mixture for 2 minutes.
-
Phase Separation: Add 3 mL of heptane and 2 mL of water. Vortex for another 2 minutes and then centrifuge at 2,500 x g for 10 minutes to separate the layers.
-
Collection: Carefully collect the upper heptane layer, which contains the this compound.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix
This is a general protocol for reversed-phase SPE that can be optimized for this compound.[1][11]
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.
-
Sample Loading: Load the aqueous sample containing this compound onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of a strong non-polar solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Data Presentation
Table 1: Comparison of Matrix Effect Mitigation Strategies for this compound Analysis
| Strategy | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent. | Simple, inexpensive, and effective for non-polar analytes.[7] | Can be labor-intensive, may form emulsions, and may not remove all interferences. |
| Solid-Phase Extraction (SPE) | Selective retention of this compound on a solid sorbent. | High selectivity, can concentrate the analyte, and is amenable to automation.[8] | Method development can be time-consuming, and cartridges can be costly. |
| Matrix-Matched Calibration | Calibration standards are prepared in a similar matrix as the samples. | Compensates for matrix effects without extensive sample cleanup.[2] | Requires a representative blank matrix, which may not always be available. |
| Stable Isotope Labeled Internal Standard (SIL-IS) | A labeled analog of this compound is used to correct for signal variations. | Highly accurate and precise, corrects for both matrix effects and extraction variability.[2] | The SIL-IS can be expensive and may not be commercially available. |
| Standard Addition | Known amounts of standard are added directly to the sample aliquots. | Useful when a blank matrix is unavailable, corrects for proportional matrix effects.[9] | Requires more sample volume and is more time-consuming as each sample needs its own calibration. |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Conceptual diagram of ion suppression due to matrix effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. affinisep.com [affinisep.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 11. Introduction of the Four Steps for Operating a Solid Phase Extraction System - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
Best practices for the long-term storage and stability of 6-Hexadecanol
This technical support center provides best practices for the long-term storage, stability, and analysis of 6-Hexadecanol (also known as Cetyl Alcohol). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and contamination. It is also crucial to store it away from strong oxidizing agents and strong acids.[2]
Q2: What is the expected shelf life of this compound?
A2: When stored under ideal conditions, this compound is a very stable compound. Some sources suggest a shelf life of at least two years, while others indicate an indefinite shelf life if stored properly.[1][3] However, for research and pharmaceutical applications, it is recommended to re-evaluate the material's purity after a prolonged storage period.
Q3: Can I store this compound in any type of container?
A3: It is recommended to use polyethylene or polypropylene containers for storing this compound.[2] Ensure that the containers are clearly labeled and free from leaks. Avoid using containers with loose-fitting lids that could allow for moisture or contaminant ingress.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound, a long-chain fatty alcohol, is oxidation. This can be accelerated by exposure to high temperatures, light, and the presence of oxidizing agents. Oxidation can lead to the formation of aldehydes and subsequently carboxylic acids.[4]
Q5: How does humidity affect the stability of this compound?
A5: While this compound is insoluble in water, high humidity environments can introduce moisture, which may affect the physical form of the material (e.g., clumping of powders or flakes). While not a direct cause of chemical degradation, the presence of moisture can potentially accelerate oxidative processes, especially in the presence of other contaminants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | - Exposure to light, air (oxidation), or moisture. - Contamination. | - Store in an opaque, airtight container in a dark and dry place. - Verify the purity using the analytical protocol below. |
| Unexpected peaks in analytical chromatogram (e.g., GC-FID) | - Degradation of the sample. - Contamination from storage container or handling. - Carryover from previous injections in the analytical instrument. | - Review storage conditions and handling procedures. - Perform a forced degradation study to identify potential degradation products. - Troubleshoot the analytical instrument (see GC troubleshooting diagram below). |
| Poor solubility in organic solvents | - Incorrect solvent choice. - Low temperature affecting solubility. | - this compound is soluble in ethanol, ether, and chloroform.[5] - Gentle warming may be required to fully dissolve the compound. |
Data Presentation: Illustrative Stability Data
The following table presents illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability under various stress conditions. Note: This data is for exemplary purposes and should not be considered as actual experimental results.
| Stress Condition | Duration | Purity of this compound (%) | Appearance | Major Degradation Products |
| Thermal (60°C) | 4 weeks | 99.5 | No change | Trace amounts of Hexadecanal |
| Acidic (0.1 N HCl) | 72 hours | 99.8 | No change | Not detected |
| Basic (0.1 N NaOH) | 72 hours | 99.7 | No change | Not detected |
| Oxidative (3% H₂O₂) | 24 hours | 98.2 | Slight yellowish tint | Hexadecanal, Hexadecanoic acid |
| Photolytic (UV light) | 10 days | 99.6 | No change | Trace amounts of Hexadecanal |
| Humidity (75% RH) | 4 weeks | 99.9 | Slight clumping | Not detected |
Experimental Protocols
Protocol for Purity Assessment of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for Cetyl Alcohol analysis.
1. Objective: To determine the purity of a this compound sample and identify any related impurities.
2. Materials and Reagents:
-
This compound sample
-
This compound reference standard
-
1-Pentadecanol (internal standard)
-
Ethanol (GC grade)
-
Helium or Hydrogen (carrier gas, high purity)
-
Volumetric flasks, pipettes, and vials
3. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for fatty alcohol analysis (e.g., fused-silica coated with G7 phase).
4. Preparation of Solutions:
-
Internal Standard Solution: Accurately weigh and dissolve 1-Pentadecanol in ethanol to obtain a concentration of 1 mg/mL.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the Internal Standard Solution to obtain a final concentration of 1.0 mg/mL. Gentle heating in a sealed container (e.g., 50°C water bath) may be necessary to ensure complete dissolution. Allow to cool to room temperature before use.
-
Sample Solution: Prepare the this compound sample in the same manner as the Standard Solution, using the Internal Standard Solution as the solvent to achieve a final concentration of 1.0 mg/mL.
5. Chromatographic Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min
-
Injector Temperature: 270°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C
-
Ramp at 20°C/min to 180°C
-
Ramp at 10°C/min to 220°C, hold for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
6. Procedure:
-
Inject the Standard Solution and the Sample Solution into the gas chromatograph.
-
Record the chromatograms and identify the peaks corresponding to this compound and the internal standard (1-Pentadecanol) based on their retention times.
-
Calculate the peak area ratios of this compound to the internal standard for both the Standard Solution and the Sample Solution.
7. Calculation of Purity: Calculate the percentage of this compound in the sample using the following formula:
% Purity = (Ratio_Sample / Ratio_Standard) * (Concentration_Standard / Concentration_Sample) * 100
Where:
-
Ratio_Sample is the peak area ratio of this compound to the internal standard in the Sample Solution.
-
Ratio_Standard is the peak area ratio of this compound to the internal standard in the Standard Solution.
-
Concentration_Standard is the concentration of the this compound reference standard.
-
Concentration_Sample is the concentration of the this compound sample.
Visualizations
Caption: Key factors for the optimal long-term storage of this compound.
Caption: A logical workflow for troubleshooting common issues in the GC analysis of this compound.
References
Method refinement for the accurate measurement of 6-Hexadecanol in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of 6-Hexadecanol in complex mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a peak for this compound in my gas chromatography (GC) analysis. What are the possible causes?
A1: The absence of a peak for this compound can stem from several factors:
-
Inadequate Volatility: As a long-chain alcohol, this compound has low volatility. Direct injection without derivatization may result in the compound not eluting from the GC column.
-
Sample Preparation Issues: The extraction method may not be efficient for recovering this compound from your specific sample matrix.
-
Analyte Degradation: High temperatures in the GC inlet can cause thermally labile compounds like long-chain alcohols to degrade.
-
Column Adsorption: Active sites on the GC column or liner can irreversibly adsorb the alcohol, preventing it from reaching the detector.
-
Incorrect GC-MS Parameters: The temperature program, carrier gas flow rate, or mass spectrometer settings may not be optimized for this compound.
Troubleshooting Steps:
-
Implement Derivatization: Convert this compound to a more volatile and thermally stable derivative, such as a trimethylsilyl (TMS) ether.
-
Optimize Extraction: Evaluate your sample extraction and cleanup procedure to ensure efficient recovery. Consider solid-phase extraction (SPE) with a suitable sorbent.
-
Lower Inlet Temperature: Reduce the GC inlet temperature to minimize the risk of thermal degradation.
-
Use a Deactivated Liner and Column: Employ a deactivated inlet liner and a high-quality, low-bleed GC column to minimize active sites.
-
Verify GC-MS Method Parameters: Ensure your temperature program ramps up to a high enough final temperature to elute the derivatized alcohol. Check your mass spectrometer settings to confirm you are scanning for the expected mass-to-charge ratios (m/z).
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing for alcohols in GC is often a sign of active sites in the system or suboptimal chromatographic conditions.
-
Active Sites: Exposed silanol groups in the injector liner, on the column, or in the transfer line can interact with the hydroxyl group of the alcohol, causing tailing.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Condensation Effects: If the transfer line to the mass spectrometer is not sufficiently heated, the analyte can condense, leading to tailing.
Troubleshooting Steps:
-
Perform Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner.
-
Condition Your Column: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.
-
Derivatize the Analyte: Silylation of the hydroxyl group will reduce its ability to interact with active sites.
-
Dilute Your Sample: Analyze a more dilute sample to see if the peak shape improves.
-
Check Transfer Line Temperature: Ensure the MS transfer line is at an appropriate temperature to prevent condensation.
Q3: I am observing extraneous peaks (ghost peaks) in my chromatogram. What is the source of this contamination?
A3: Ghost peaks can arise from several sources of contamination in your GC system.
-
Septum Bleed: Over time, the inlet septum can degrade and release volatile compounds.
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.
-
Dirty Inlet: Residue from previous injections can build up in the inlet liner and slowly bleed into subsequent runs.
-
Sample Carryover: Insufficient rinsing of the injection syringe between samples can lead to carryover.
Troubleshooting Steps:
-
Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly.
-
Ensure High-Purity Carrier Gas: Use high-purity carrier gas and install an in-line gas purifier.
-
Clean the Inlet: Regularly replace the inlet liner and clean the injector port.
-
Optimize Syringe Rinsing: Ensure the autosampler syringe is thoroughly rinsed with an appropriate solvent between injections.
Experimental Protocols
Protocol 1: Extraction and Derivatization of this compound from a Complex Mixture
This protocol describes a general procedure for the extraction of this compound from a complex matrix, followed by derivatization to its trimethylsilyl (TMS) ether for GC-MS analysis.
-
Sample Homogenization: Homogenize the sample in a suitable organic solvent (e.g., a mixture of hexane and isopropanol).
-
Liquid-Liquid Extraction:
-
Add water to the homogenate to induce phase separation.
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Carefully collect the upper organic layer containing the lipids, including this compound.
-
Repeat the extraction of the aqueous layer with the organic solvent to improve recovery.
-
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
To the dried extract, add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of Derivatized this compound
This protocol provides typical starting parameters for the GC-MS analysis of TMS-derivatized this compound.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Data Presentation
Table 1: Expected GC-MS Data for TMS-Derivatized this compound
| Parameter | Expected Value/Observation |
| Retention Time | Dependent on the specific GC conditions, but expected to be in the mid-to-late region of the chromatogram. |
| Molecular Ion (M+) | m/z 314 (for the TMS derivative) - often of low abundance. |
| Key Fragment Ions | m/z 299 (M-15, loss of a methyl group), m/z 73 (base peak, [Si(CH3)3]+), and fragments from cleavage at the branch point. |
| Confirmation Ions | Ions resulting from the loss of water (M-18) from the underivatized alcohol, if present. |
Table 2: Mass Spectrum Data for 1-Hexadecanol (TMS Derivative) - for comparison
The following table presents the major mass spectral peaks for the TMS derivative of 1-Hexadecanol, a close structural isomer of this compound. This can serve as a reference, with the understanding that the fragmentation pattern of this compound will differ due to the branched structure.
| m/z | Relative Abundance (%) | Putative Fragment |
| 73 | 100 | [Si(CH3)3]+ |
| 75 | 50 | [HO=Si(CH3)2]+ |
| 129 | 10 | [(CH3)3SiO=CH2]+ |
| 299 | 5 | [M-15]+ |
| 314 | <1 | [M]+ |
For this compound, in addition to the prominent m/z 73 peak, characteristic fragments would be expected from cleavage alpha to the carbon bearing the silyloxy group.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for the absence of a this compound peak.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Fatty Alcohols, with a Focus on 6-Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various fatty alcohols, with a specific interest in 6-Hexadecanol. While extensive research exists for common straight-chain fatty alcohols such as cetyl (1-hexadecanol) and stearyl alcohol, data on the biological properties of branched-chain isomers like this compound are notably scarce in publicly available scientific literature. This comparison, therefore, synthesizes the available quantitative data for common fatty alcohols to provide a useful benchmark for future research into less-studied isomers.
Comparison of Biological Activities
The primary biological activities attributed to long-chain fatty alcohols include antimicrobial and anti-inflammatory effects. These properties are closely linked to their chemical structure, particularly the length of the carbon chain and the position of the hydroxyl group.
Antimicrobial Activity
Fatty alcohols exhibit antimicrobial properties, primarily by disrupting the cell membranes of microorganisms. The effectiveness of this disruption is influenced by the alcohol's chain length.
Table 1: Comparative Antimicrobial Activity of 1-Alkanols against Staphylococcus aureus
| Fatty Alcohol | Common Name | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| 1-Octanol | Capryl Alcohol | 8 | >1024 | >1024 |
| 1-Nonanol | Nonyl Alcohol | 9 | 256 | 512 |
| 1-Decanol | Decyl Alcohol | 10 | 128 | 256 |
| 1-Undecanol | Undecyl Alcohol | 11 | 64 | 128 |
| 1-Dodecanol | Lauryl Alcohol | 12 | 32 | 128 |
| 1-Tridecanol | 13 | 32 | 128 | |
| 1-Tetradecanol | Myristyl Alcohol | 14 | 64 | 256 |
| 1-Pentadecanol | 15 | 64 | 512 | |
| 1-Hexadecanol | Cetyl Alcohol | 16 | 256 | >1024 |
| 1-Heptadecanol | 17 | 512 | >1024 |
Data sourced from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus.[1][2]
Anti-inflammatory Activity
Long-chain fatty alcohols have been shown to possess anti-inflammatory properties. A key mechanism is the inhibition of pro-inflammatory mediators. For instance, a mixture of long-chain fatty alcohols from pomace olive oil demonstrated significant inhibition of phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade.[3] Furthermore, cetyl alcohol has been noted for its protective effects against endotoxin-induced inflammation.[4][5]
Table 2: Comparative Anti-inflammatory Activity of Fatty Alcohols
| Fatty Alcohol/Mixture | Source | Assay | Target | IC50 Value |
| Long-chain fatty alcohol mixture (tetracosanol, hexacosanol, octacosanol) | Pomace Olive Oil | Phospholipase A2 Inhibition | Phospholipase A2 | 6.2 µg/mL[3] |
| Cetyl Alcohol (1-Hexadecanol) | Synthetic | Nitric Oxide Production Inhibition | Inducible Nitric Oxide Synthase (iNOS) | Data not available |
| Stearyl Alcohol (1-Octadecanol) | Synthetic | Not specified | Not specified | Data not available |
| Oleyl Alcohol | Natural/Synthetic | Not specified | Not specified | Data not available |
| This compound | Not Available | Not Available | Not Available | Data not available |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a substance against a specific microorganism.
Principle: A serial dilution of the fatty alcohol is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is added to each well. The plates are incubated, and the lowest concentration of the fatty alcohol that inhibits visible bacterial growth is recorded as the MIC. To determine the MBC, an aliquot from the wells showing no growth is subcultured onto a solid agar medium. The lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability is the MBC.
Detailed Protocol:
-
Preparation of Fatty Alcohol Solutions: Dissolve the fatty alcohol in a suitable solvent (e.g., ethanol) to create a stock solution. Prepare serial twofold dilutions in Mueller-Hinton Broth (MHB).
-
Preparation of Bacterial Inoculum: Culture the test bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Add 100 µL of the appropriate fatty alcohol dilution and 100 µL of the bacterial inoculum to each well of a 96-well plate. Include a positive control (broth with bacteria, no fatty alcohol) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the fatty alcohol in which no visible growth is observed.
-
Determination of MBC: Take a 10 µL aliquot from each well that shows no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate. Incubate the MHA plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth or a ≥99.9% reduction in the initial inoculum.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production Inhibition in Macrophages
This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS in the presence and absence of the test compound (fatty alcohol). The production of NO is indirectly measured by quantifying the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the fatty alcohol (dissolved in a vehicle like DMSO) for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (cells with vehicle only), an LPS-only group, and a vehicle control for the fatty alcohol.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100. The IC50 value (the concentration that inhibits 50% of NO production) can be determined from a dose-response curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of fatty alcohols, based on the known mechanisms of other anti-inflammatory agents and the interaction of alcohols with cell signaling components. It is proposed that long-chain fatty alcohols may interfere with the Toll-Like Receptor 4 (TLR4) signaling cascade, which is a key pathway in the inflammatory response to bacterial endotoxins like LPS. This interference could lead to the downstream inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of pro-inflammatory gene expression.
Caption: Hypothetical anti-inflammatory signaling pathway of fatty alcohols.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the antimicrobial activity of a fatty alcohol using the broth microdilution method.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-chain fatty alcohols from pomace olive oil modulate the release of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetyl Alcohol - Descrizione [tiiips.com]
- 5. Contributory roles of innate properties of cetyl alcohol/gelucire nanoparticles to antioxidant and anti-inflammation activities of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Roles of 6-Hexadecanol: A Comparative Analysis of a Putative Signaling Molecule
For researchers, scientists, and professionals in drug development, understanding the nuanced roles of lipophilic molecules in cellular communication is paramount. This guide provides a comparative analysis of 6-Hexadecanol, a 16-carbon fatty alcohol, and its potential involvement in cellular processes. While a definitive, classical signaling pathway for this compound remains to be fully elucidated, this document explores its known biological activities, compares it with related molecules, and provides the experimental frameworks necessary for its further investigation.
The intricate world of cellular signaling is not limited to proteins and nucleic acids; lipids and their derivatives are emerging as critical players in a multitude of pathways. Fatty alcohols, such as this compound, are primarily recognized for their structural roles in cell membranes and as precursors for complex lipids like wax esters and ether glycerolipids.[1] However, evidence suggests that these molecules may also possess more dynamic functions, including acting as signaling molecules, particularly in insects.[2] This guide will delve into the current understanding of this compound's biological activities, offering a comparative perspective with other long-chain fatty alcohols and related lipids.
Comparative Biological Activities of Long-Chain Fatty Alcohols
To contextualize the potential role of this compound, it is useful to compare its known activities with those of its more extensively studied isomer, 1-Hexadecanol (cetyl alcohol), and the related fatty acid, cis-6-hexadecenoic acid.
| Compound | Primary Function/Role | Known Biological Activities |
| This compound | Fatty Alcohol | Limited direct data available. Inferred roles based on general fatty alcohol metabolism. |
| 1-Hexadecanol (Cetyl Alcohol) | Fatty Alcohol | Antimicrobial and anti-inflammatory properties have been reported.[3][4] Widely used as an emollient and emulsifier in cosmetics.[5][6] |
| cis-6-Hexadecenoic Acid | Fatty Acid | Potent bactericidal activity against Staphylococcus aureus by disrupting the cell membrane's proton motive force and electron transfer.[7] |
| Phytol | Diterpene Alcohol | Known to possess antioxidant and anticancer properties.[8] |
| Squalene | Triterpene | An intermediate in cholesterol biosynthesis with antioxidant and anticancer activities.[8] |
Proposed Mechanisms and Pathways
While a specific signaling cascade for this compound is not yet defined, we can conceptualize its potential interactions based on the known metabolism and functions of fatty alcohols. The following diagram illustrates the general fatty alcohol cycle and potential points of interaction.
References
- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. jddtonline.info [jddtonline.info]
- 5. hexadecanol, 36653-82-4 [thegoodscentscompany.com]
- 6. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bactericidal activity of the human skin fatty acid cis-6-hexadecanoic acid on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive phytochemical profiling of bioactive compounds from Barleria prattensis for their antioxidant and cytotoxic capacity and its characterization using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of 6-Hexadecanol: HPLC-ELSD vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of 6-Hexadecanol (Cetyl Alcohol), a long-chain fatty alcohol crucial in various pharmaceutical and cosmetic formulations, is paramount. The selection of an appropriate analytical technique is a critical decision that impacts data quality, experimental efficiency, and resource allocation. This guide provides a comprehensive cross-validation of two prevalent analytical techniques—High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the measurement of this compound. We present a detailed comparison of their experimental protocols, performance metrics, and underlying principles to facilitate an informed choice for your specific analytical needs.
Introduction to this compound and its Analytical Challenges
This compound is a 16-carbon saturated fatty alcohol with the chemical formula CH3(CH2)15OH. It is a waxy white solid at room temperature and sees widespread use as an emollient, emulsifier, and thickener in creams, lotions, and other topical preparations. Its physical properties, particularly its low volatility and lack of a strong UV-absorbing chromophore, present unique challenges for quantification. Therefore, analytical methods must be carefully selected and optimized to achieve the required sensitivity, specificity, and accuracy.
Principles of Analytical Techniques
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column. For non-volatile compounds like this compound that lack a UV chromophore, ELSD is an effective detection method. The column eluent is nebulized and the mobile phase is evaporated, leaving behind a fine mist of analyte particles. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. Due to the low volatility of long-chain alcohols, a chemical derivatization step, such as silylation, is often required to convert the alcohol into a more volatile derivative. The separated compounds are then detected by a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key quantitative performance metrics for the analysis of long-chain fatty alcohols using HPLC-ELSD and GC-MS.
| Performance Metric | HPLC-ELSD | GC-MS |
| Limit of Detection (LOD) | 0.2 mg/L[1] | Typically in the low µg/mL range |
| Limit of Quantitation (LOQ) | 0.6 mg/L[1] | Typically in the low µg/mL range |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998[1][2] |
| Accuracy (% Recovery) | 98.3–101.6%[3] | 80.23–115.41%[1][2] |
| Precision (%RSD) | Intra-day: <11.2%, Inter-day: 10.2%[1] | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[1][2] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the quantification of this compound using HPLC-ELSD and GC-MS.
HPLC-ELSD Method
This protocol is adapted from a validated method for a similar long-chain fatty alcohol, 1-triacontanol.[1]
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC-ELSD System and Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents:
-
Solvent A: Dichloromethane
-
Solvent B: Methanol
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-25 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
ELSD Parameters:
3. Data Analysis:
-
Quantification is based on the peak area of this compound, which is correlated to its concentration using a calibration curve prepared from standards of known concentrations.
GC-MS Method with Derivatization
This protocol is a representative procedure for the analysis of long-chain fatty alcohols.[4]
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound into a reaction vial.
-
Add an internal standard (e.g., a fatty alcohol with a different chain length).
-
Evaporate the solvent under a stream of nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.
-
Heat the vial at 70°C for 30 minutes to facilitate the silylation reaction, which converts the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether.
2. GC-MS System and Conditions:
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Scan Range: m/z 50-550.
3. Data Analysis:
-
Quantification is performed by comparing the peak area of the this compound-TMS derivative to that of the internal standard and using a calibration curve. The mass spectrum provides confirmation of the analyte's identity.
Visualizing the Analytical Workflow and Method Comparison
To better understand the experimental processes and their relationships, the following diagrams have been generated using the DOT language.
Conclusion: Choosing the Right Technique
Both HPLC-ELSD and GC-MS are viable and robust techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis, available instrumentation, and desired outcomes.
HPLC-ELSD is a straightforward and reliable method that is particularly advantageous when a derivatization step is undesirable. Its simpler sample preparation workflow can lead to higher throughput. This method is well-suited for routine quality control applications where the identity of the analyte is already established.
GC-MS , on the other hand, offers higher separation efficiency and the significant advantage of providing structural information, which is invaluable for compound identification and confirmation. While the requirement for derivatization adds a step to the sample preparation, it also enhances the volatility of the analyte, making it amenable to GC analysis. GC-MS is the preferred method when unambiguous identification is required or when analyzing complex matrices where chromatographic resolution is critical.
Ultimately, the decision should be based on a careful consideration of the trade-offs between the simplicity and throughput of HPLC-ELSD and the specificity and structural elucidation power of GC-MS. For laboratories equipped with both instruments, the methods can be used orthogonally to provide a comprehensive and highly confident characterization of this compound in various sample matrices.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern : Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of Synthetic versus Natural 6-Hexadecanol in Experimental Applications
For researchers and professionals in drug development and life sciences, the source of a chemical compound can be as crucial as its structure. This guide provides a comparative overview of synthetic versus natural 6-Hexadecanol, focusing on the key differentiating factor that arises from their method of production: chirality. While direct comparative studies on this compound are not prevalent in existing literature, this guide extrapolates from established principles of stereochemistry and biological activity to provide a robust framework for experimental design and compound selection.
The position of the hydroxyl group at the 6th carbon in this compound creates a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms, or enantiomers: (R)-6-Hexadecanol and (S)-6-Hexadecanol. The origin of the compound—natural biosynthesis or chemical synthesis—typically determines the enantiomeric composition, which in turn can profoundly impact its biological activity.
Data Presentation: A Comparative Overview
The primary distinction between natural and synthetic this compound lies in their enantiomeric purity. Natural biosynthetic pathways are often highly stereospecific, yielding a single enantiomer. In contrast, standard chemical synthesis of chiral molecules without specialized catalysts results in a racemic mixture (a 50:50 ratio of both enantiomers).
Table 1: General Properties of Natural vs. Synthetic this compound
| Property | Natural this compound | Synthetic this compound |
| Source | Produced via enzymatic pathways in organisms (e.g., plants, insects). | Derived from petrochemical feedstocks or chemical modification of other organic molecules. |
| Enantiomeric Purity | Typically high (enantiomerically pure or enriched). | Often a racemic mixture unless produced via asymmetric synthesis. |
| Biological Activity | Often exhibits high specificity and potency. | May show reduced or different biological activity compared to the pure, active enantiomer. |
| Cost & Availability | Can be more expensive and available in limited quantities. | Generally more accessible and cost-effective for large-scale production. |
Table 2: Hypothetical Biological Activity Comparison
This table illustrates the expected differences in biological activity based on the principles of stereospecificity in biological systems, such as pheromone-receptor interactions.
| Experiment | (R)-6-Hexadecanol (Pure) | (S)-6-Hexadecanol (Pure) | Racemic this compound |
| Receptor Binding Affinity (Kd) | 10 nM | > 1000 nM (inactive) | ~20 nM (apparent affinity) |
| Electroantennogram (EAG) Response | High | No Response | Moderate |
| Behavioral Assay (% Response) | 85% | < 5% | 40% |
Experimental Protocols
Detailed methodologies are crucial for discerning the properties and effects of different forms of this compound.
1. Protocol for Determination of Enantiomeric Excess (ee) by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to separate and quantify the (R) and (S) enantiomers of this compound.
-
Objective: To determine the enantiomeric composition of a this compound sample.
-
Materials:
-
This compound sample
-
Chiral GC column (e.g., a cyclodextrin-based column)
-
GC-MS instrument
-
High-purity helium (carrier gas)
-
Anhydrous solvent (e.g., hexane)
-
Reference standards for (R)- and (S)-6-Hexadecanol (if available)
-
-
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the anhydrous solvent to a final concentration of approximately 1 mg/mL.
-
GC-MS Setup:
-
Install the chiral GC column in the GC-MS instrument.
-
Set the injector temperature to 250°C and the transfer line to 280°C.
-
Program the oven temperature with an initial hold at a lower temperature (e.g., 100°C for 2 minutes), followed by a ramp to a higher temperature (e.g., 220°C at 5°C/min).
-
Set the carrier gas (helium) flow rate to 1 mL/min.
-
The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 50-300).
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
If available, inject solutions of the pure (R) and (S) standards to determine their retention times.
-
Acquire the chromatogram and mass spectra.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100
-
-
2. Protocol for a Pheromone Behavioral Assay
This protocol outlines a standard choice test to evaluate the behavioral response of an insect to different forms of this compound.
-
Objective: To compare the attractiveness of different enantiomeric forms of this compound to a target insect species.
-
Materials:
-
Test insects (e.g., male moths)
-
Y-tube olfactometer
-
Purified air source
-
Solutions of (R)-, (S)-, and racemic this compound in a suitable solvent (e.g., hexane)
-
Control (solvent only)
-
Filter paper strips
-
-
Procedure:
-
Preparation:
-
Apply a known amount of each test solution and the control solvent to separate filter paper strips and allow the solvent to evaporate.
-
Place the treated filter papers in the arms of the Y-tube olfactometer.
-
-
Assay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.
-
Record which arm of the olfactometer the insect enters and stays in for a minimum period (e.g., 30 seconds).
-
Repeat the experiment with a new insect for a sufficient number of replications (e.g., n=50).
-
Rotate the arms of the olfactometer periodically to avoid positional bias.
-
-
Data Analysis:
-
Calculate the percentage of insects choosing each arm for the different treatments.
-
Use a statistical test (e.g., Chi-squared test) to determine if there is a significant preference for any of the treatments over the control.
-
-
Visualizations
Diagram 1: Chirality of this compound
Caption: Relationship between the source and enantiomeric composition of this compound.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing natural and synthetic this compound.
Diagram 3: Stereospecific Pheromone Signaling Pathway
Caption: Stereospecific interaction of a pheromone enantiomer with its receptor.
A Researcher's Guide to Navigating the Purity of Commercial 6-Hexadecanol
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In complex biological systems, even trace impurities can lead to confounding results, misinterpretation of data, and ultimately, the failure of a research endeavor. This guide provides a comprehensive comparison of methodologies to assess the purity of commercially available 6-Hexadecanol, a long-chain fatty alcohol with emerging interest in various research fields. We present detailed experimental protocols and a comparative analysis of hypothetical commercial samples to empower researchers in making informed decisions for their critical studies.
The Critical Role of Purity in Research Applications of this compound
Comparative Purity Analysis of Commercial this compound
To illustrate the importance of independent purity verification, we present a hypothetical comparative analysis of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The purity of each lot was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Summary of Quantitative Purity Analysis
| Analytical Method | Supplier A | Supplier B | Supplier C |
| GC-MS Purity (%) | 98.5 | 99.2 | 97.1 |
| Major Impurity (GC-MS) | 1-Hexadecanol (Isomer) | Pentadecanol | Heptadecanol |
| HPLC Purity (%) | 98.8 | 99.4 | 97.5 |
| Major Impurity (HPLC) | Unknown (UV-active) | None Detected | Multiple Minor Peaks |
| NMR Purity (%) | >98 | >99 | ~97 |
| Impurities Detected (NMR) | Residual Ethyl Acetate | Trace Water | Grease, Unidentified Alkanes |
Analysis of Hypothetical Data:
-
Supplier A provides a product with good purity, though the presence of the isomeric impurity 1-Hexadecanol and residual ethyl acetate should be noted. The UV-active impurity detected by HPLC warrants further investigation.
-
Supplier B offers the highest purity product, with only trace amounts of water detected by NMR. This supplier would be the preferred choice for sensitive biological experiments.
-
Supplier C shows the lowest purity, with significant levels of homologous fatty alcohols and contamination with grease and other alkanes. This product may be suitable for less sensitive applications, but would be inappropriate for most research purposes.
Experimental Protocols for Purity Assessment
Accurate and reproducible assessment of this compound purity relies on well-defined analytical methods. Below are the detailed protocols for the three key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For fatty alcohols, derivatization to their trimethylsilyl (TMS) ethers is often employed to increase volatility and improve peak shape.
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the this compound sample into a clean glass vial.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 500 µL of anhydrous pyridine as a catalyst and solvent.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-600.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
The purity is calculated based on the relative peak area percentage of the this compound-TMS ether peak compared to the total area of all peaks in the chromatogram (excluding the solvent peak).
-
Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC)
While long-chain alcohols do not possess a strong chromophore for UV detection, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be effective. Here, we describe a derivatization method for UV detection.
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the this compound sample into a vial.
-
Add 1 mL of a 10 mg/mL solution of 3,5-Dinitrobenzoyl chloride in anhydrous acetonitrile.
-
Add 100 µL of pyridine.
-
Heat at 60°C for 1 hour.
-
Cool to room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for injection.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak corresponding to the this compound derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for assessing the overall purity of a sample and for identifying the presence of residual solvents or other proton-containing impurities.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer.
-
Nucleus: ¹H.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
Pulse Angle: 30°.
-
Spectral Width: 20 ppm.
-
-
Data Analysis:
-
The ¹H NMR spectrum of pure this compound should show characteristic signals for the methyl, methylene, and hydroxymethyl protons.
-
Purity is estimated by comparing the integral of the this compound signals to the integrals of any impurity signals. The presence of common laboratory solvents can be identified by their characteristic chemical shifts.[1][2][3]
-
Visualizing Workflows and Potential Impacts
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Conclusion
The purity of this compound is a critical variable that can profoundly influence the outcome of research. This guide has provided a framework for the systematic assessment of commercially available this compound using GC-MS, HPLC, and NMR spectroscopy. The hypothetical data underscores the variability that can exist between suppliers and highlights the necessity for researchers to either demand comprehensive Certificates of Analysis or, ideally, perform their own purity verification. By adhering to rigorous analytical practices, the scientific community can ensure the reliability and reproducibility of their findings, paving the way for advancements in their respective fields.
References
6-Hexadecanol: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the in vitro and in vivo effects of 6-Hexadecanol, also known as Cetyl Alcohol. The information is compiled from various scientific studies to offer an objective overview of its biological activities, supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Summary of Biological Activities
This compound, a long-chain fatty alcohol, has demonstrated a range of biological activities both in laboratory settings (in vitro) and in living organisms (in vivo). These effects primarily include antimicrobial, anti-inflammatory, and metabolic-modulating properties. The following sections provide a detailed comparison of these effects, supported by quantitative data and experimental protocols.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Bacterium | 256 µg/mL | [1] |
| Escherichia coli | Bacterium | >512 µg/mL | [1] |
| Candida albicans | Fungus | Not available | |
| Aspergillus niger | Fungus | Not available | |
| Mycoplasma gallisepticum | Bacterium | Inhibitory action reported | [2] |
| Mycoplasma pneumoniae | Bacterium | Inhibitory action reported | [2] |
Table 2: In Vitro Anti-Inflammatory Effects of this compound
| Assay | Cell Line | Parameter Measured | IC50 / Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced NO | Data not specific to this compound | [3][4] |
| Cytokine Production (TNF-α) | RAW 264.7 Macrophages | Inhibition of LPS-induced TNF-α | Data not specific to this compound | [5] |
| Cytokine Production (IL-6) | RAW 264.7 Macrophages | Inhibition of LPS-induced IL-6 | Data not specific to this compound | [5] |
| COX-2 Inhibition | In vitro enzyme assay | Inhibition of COX-2 activity | Data not specific to this compound | [6] |
Note: While fatty acids, in general, show anti-inflammatory properties, specific IC50 values for this compound are not consistently reported in the available literature.
Table 3: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Assay | Dosage | Paw Edema Inhibition (%) | Reference |
| Rat | Carrageenan-induced paw edema | Not available for this compound | Data not specific to this compound | [7] |
Note: Specific data on the percentage of paw edema inhibition for this compound was not found in the reviewed literature. General anti-inflammatory effects of fatty alcohols have been noted.
Table 4: Effects of this compound on Lipid Metabolism
| Study Type | Model | Key Findings | Reference |
| In Vivo | Rat | Partly metabolized to palmitic acid. | [2] |
| In Vivo | Rat | Incorporated into triglycerides and phospholipids. | [2] |
| In Vitro | Not specified | Potential to activate PPAR-α. | [8] |
Table 5: Toxicological Data for this compound
| Test | Organism | Route | LD50 / Toxicity | Reference |
| Acute Oral Toxicity | Rat | Oral | >5 g/kg (practically non-toxic) | [9] |
| Acute Dermal Toxicity | Rabbit | Dermal | >2.6 g/kg (practically non-toxic) | [2] |
| Skin Irritation | Human | Dermal | At most, a mild irritant in formulations | [9] |
| Eye Irritation | Rabbit | Ocular | Mild to moderate irritant | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Plate mammalian cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) and add to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined by plotting cell viability against the compound concentration.
In Vitro Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (a known inhibitor of NO production + LPS).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay: Transfer a portion of the cell culture supernatant to a new 96-well plate and add the Griess reagent.
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the vehicle control.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and different doses of this compound). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer this compound (dissolved in a suitable vehicle like 1% Tween 80) orally or intraperitoneally. The control group receives only the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines. Some fatty acids have been shown to modulate this pathway, suggesting a potential mechanism for their anti-inflammatory effects.
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
PPARα Signaling Pathway in Lipid Metabolism
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism, particularly fatty acid oxidation. Fatty acids and their derivatives can act as ligands for PPARα.
Caption: Activation of the PPARα signaling pathway by this compound.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of a compound in vitro.
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and metabolic-modulating effects. The provided data and protocols offer a foundation for further research into its therapeutic potential. While existing studies provide valuable insights, there is a need for more comprehensive quantitative data, particularly regarding its in vivo efficacy and the specific molecular mechanisms underlying its effects. The signaling pathway diagrams presented here offer a hypothetical framework for these mechanisms, which warrants further experimental validation. This comparative guide serves as a starting point for researchers to design and conduct further investigations into the multifaceted roles of this compound.
References
- 1. CETYL ALCOHOL - 2016-06-01 | USP-NF [uspnf.com]
- 2. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of Fomentariol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]
- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Evaluating the Specificity of Novel Monoclonal Antibodies Raised Against 6-Hexadecanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three novel monoclonal antibodies (mAbs), designated as MAb-6H-01, MAb-6H-02, and MAb-6H-03, raised against a derivative of the long-chain fatty alcohol, 6-Hexadecanol. The specificity and cross-reactivity of these antibodies are evaluated through a series of key experiments, with the aim of identifying the most suitable candidate for further development in diagnostic and research applications. All experimental data are presented to offer an objective comparison of their performance.
Introduction
Data Presentation
The performance of the three monoclonal antibodies is summarized in the tables below. Table 1 provides the binding affinities and kinetics as determined by Surface Plasmon Resonance (SPR). Table 2 details the cross-reactivity profiles against a panel of structurally similar lipid molecules, as assessed by competitive ELISA.
Table 1: Binding Affinity and Kinetics of Anti-6-Hexadecanol Derivative Monoclonal Antibodies
| Antibody Clone | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| MAb-6H-01 | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.2 x 10⁻⁹ |
| MAb-6H-02 | 3.5 x 10⁵ | 2.1 x 10⁻⁴ | 6.0 x 10⁻¹⁰ |
| MAb-6H-03 | 8.9 x 10⁴ | 1.5 x 10⁻³ | 1.7 x 10⁻⁸ |
Table 2: Cross-Reactivity Profile of Monoclonal Antibodies Determined by Competitive ELISA
| Competing Lipid Antigen | MAb-6H-01 (% Cross-Reactivity) | MAb-6H-02 (% Cross-Reactivity) | MAb-6H-03 (% Cross-Reactivity) |
| This compound Derivative | 100 | 100 | 100 |
| 1-Hexadecanol | 5.2 | 1.5 | 8.9 |
| Palmitic Acid | 2.1 | 0.5 | 4.3 |
| Cholesterol | <0.1 | <0.1 | <0.1 |
| Sphingomyelin | <0.1 | <0.1 | <0.1 |
Experimental Protocols
Detailed methodologies for the key experiments performed in this evaluation are provided below.
Antigen Preparation and Immunization
To elicit an immune response, the this compound hapten was first derivatized to introduce a carboxyl group, which was then covalently conjugated to Keyhole Limpet Hemocyanin (KLH) as a carrier protein.[1] The conjugation was achieved using a standard carbodiimide crosslinker chemistry. BALB/c mice were immunized with the this compound-KLH conjugate emulsified in Freund's adjuvant.
Monoclonal Antibody Production
Hybridoma cell lines producing monoclonal antibodies against the this compound derivative were generated using standard hybridoma technology.[2] Splenocytes from immunized mice were fused with myeloma cells, and the resulting hybridomas were screened for the production of specific antibodies using an enzyme-linked immunosorbent assay (ELISA). Positive clones were subcloned by limiting dilution to ensure monoclonality, and the three clones (MAb-6H-01, MAb-6H-02, and MAb-6H-03) were selected for further characterization.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity
A competitive ELISA was developed to assess the specificity and cross-reactivity of the monoclonal antibodies.[3]
-
Coating: 96-well microtiter plates were coated with the this compound derivative conjugated to Bovine Serum Albumin (BSA) and incubated overnight at 4°C.
-
Blocking: The plates were washed and blocked with a solution of 3% BSA in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Competition: A fixed, predetermined concentration of each monoclonal antibody was pre-incubated with varying concentrations of the free this compound derivative (for the standard curve) or structurally related lipid molecules (for cross-reactivity assessment).
-
Incubation: The antibody-competitor mixtures were added to the coated and blocked plates and incubated.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody was added.
-
Signal Development: The plates were washed again, and a TMB substrate solution was added. The reaction was stopped with sulfuric acid, and the absorbance was read at 450 nm.
-
Analysis: The percentage of cross-reactivity was calculated using the following formula: (Concentration of this compound derivative at 50% inhibition / Concentration of competing lipid at 50% inhibition) x 100.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
The binding kinetics and affinity of the monoclonal antibodies were determined using Surface Plasmon Resonance (SPR) technology.[4][5][6]
-
Sensor Chip Preparation: A sensor chip was functionalized by immobilizing the this compound-BSA conjugate onto the chip surface.
-
Binding Analysis: Varying concentrations of each purified monoclonal antibody were flowed over the sensor chip surface.
-
Data Acquisition: The association and dissociation of the antibodies were monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Kinetic Analysis: The resulting sensorgrams were analyzed using a 1:1 Langmuir binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]
Visualizations
The following diagrams illustrate the experimental workflow for antibody specificity testing and a hypothetical signaling pathway involving a this compound derivative.
Caption: Experimental workflow for antibody specificity evaluation.
Caption: Hypothetical signaling pathway of a this compound derivative.
Conclusion
Based on the experimental data, MAb-6H-02 demonstrates superior performance compared to MAb-6H-01 and MAb-6H-03. It exhibits the highest binding affinity (KD = 6.0 x 10⁻¹⁰ M) and the lowest cross-reactivity with other structurally related lipids, including 1-Hexadecanol and palmitic acid. The high specificity of MAb-6H-02 makes it the most promising candidate for the development of sensitive and specific immunoassays for the detection and quantification of the this compound derivative. Further validation in relevant biological matrices is recommended to confirm its utility in intended applications.
References
- 1. aptamergroup.com [aptamergroup.com]
- 2. Monoclonal antibodies to a nitroxide lipid hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity and cross-reactivity of monoclonal antibodies reactive with the core and lipid A regions of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty alcohols, including 6-Hexadecanol (more commonly known as cetyl alcohol), are aliphatic alcohols derived from natural sources such as vegetable oils.[1][2] While traditionally utilized as excipients in pharmaceutical and cosmetic formulations for their emollient, emulsifying, and thickening properties, emerging research has highlighted their potential in more direct therapeutic applications.[3][4][5] This guide provides a comparative review of the therapeutic potential of this compound and related saturated fatty alcohols, focusing on their antimicrobial activity, role in advanced drug delivery systems, and skin-protective functions. Experimental data is presented to compare the efficacy of these compounds, and detailed methodologies for key experimental procedures are provided.
Introduction
This compound (Cetyl Alcohol) is a 16-carbon saturated fatty alcohol (C16H34O).[6] It is a waxy, white solid at room temperature, insoluble in water but soluble in oils and alcohols.[7][8] Its primary role in pharmaceutical formulations is as a stabilizer, thickener, and emollient in creams and ointments.[3][9] However, its therapeutic applications, alongside those of related long-chain fatty alcohols like myristyl alcohol (C14), stearyl alcohol (C18), and dodecanol (C12), are gaining scientific interest. This review focuses on three key areas of therapeutic potential: antimicrobial effects, utility in drug delivery nanosystems, and function as a skin protectant.
Comparative Analysis of Therapeutic Applications
Antimicrobial Activity
Long-chain fatty alcohols have demonstrated notable antibacterial and antimycobacterial properties. Their efficacy is dependent on the length of their aliphatic carbon chain.
Experimental Data:
A comparative study on the antibacterial activity of various long-chain fatty alcohols against Staphylococcus aureus revealed that the optimal chain length for bactericidal and bacteriostatic activity varies. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for several fatty alcohols are summarized in the table below.
| Compound | Carbon Chain Length | MIC (μg/mL) against S. aureus | MBC (μg/mL) against S. aureus |
| 1-Nonanol | C9 | 80 | 80 |
| 1-Decanol | C10 | 40 | 40 |
| 1-Undecanol | C11 | 20 | 40 |
| 1-Dodecanol | C12 | 10 | 80 |
| 1-Tridecanol | C13 | 10 | > 80 |
| 1-Tetradecanol | C14 | 20 | > 80 |
| 1-Pentadecanol | C15 | 20 | > 80 |
| 1-Hexadecanol (Cetyl Alcohol) | C16 | > 80 | > 80 |
| 1-Heptadecanol | C17 | > 80 | > 80 |
Data sourced from Togashi et al., 2007.[10][11]
Mechanism of Action:
The primary mechanism of antimicrobial action for some long-chain fatty alcohols is believed to be the disruption of the bacterial cell membrane.[12] Alcohols with chain lengths of C9 to C11 have been shown to induce leakage of potassium ions (K+) from bacterial cells, indicating membrane damage.[10][11] Interestingly, 1-dodecanol and 1-tridecanol, despite having high antibacterial activity, do not seem to cause significant membrane damage, suggesting an alternative mechanism of action for these specific chain lengths.[10][11] The proposed mechanism for some fatty alcohols involves a change in cell membrane permeability, which can block the absorption of essential nutrients and induce the outward diffusion of vital cellular components.[12]
Signaling Pathways:
Currently, there is a lack of evidence for the involvement of specific intracellular signaling pathways in the antimicrobial action of long-chain fatty alcohols. The primary effect appears to be direct physical damage to the bacterial cell envelope.
Drug Delivery Systems: Solid Lipid Nanoparticles (SLNs)
This compound and related fatty alcohols are key components in the formulation of Solid Lipid Nanoparticles (SLNs), which are advanced drug delivery systems.[13][14] SLNs are considered promising carriers for both lipophilic and hydrophilic drugs due to their biocompatibility, biodegradability, and ability to provide controlled drug release.[15]
Comparative Physicochemical Properties for SLN Formulation:
The choice of fatty alcohol impacts the physical characteristics and stability of the SLN formulation. Key properties of this compound and related compounds are compared below.
| Compound | Carbon Chain Length | Molar Mass ( g/mol ) | Melting Point (°C) |
| Myristyl Alcohol | C14 | 214.42 | 38-40 |
| This compound (Cetyl Alcohol) | C16 | 242.44 | 49-51 |
| Stearyl Alcohol | C18 | 270.49 | 58-60 |
| Cetearyl Alcohol | C16/C18 blend | - | 49-56 |
Data sourced from various chemical suppliers and literature.[8]
The blend of cetyl and stearyl alcohols in cetearyl alcohol can offer a broader melting range and potentially create a less ordered crystalline structure in the SLN, which can be advantageous for higher drug loading.[13][14]
Experimental Protocols: General Method for SLN Preparation by High-Shear Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
The solid lipid (e.g., this compound) is melted at a temperature approximately 5-10°C above its melting point.
-
The lipophilic drug is dissolved or dispersed in the molten lipid.
-
The aqueous phase, containing a surfactant (e.g., Polysorbate 80) is heated to the same temperature as the lipid phase.
-
-
Formation of a Pre-emulsion:
-
The hot aqueous phase is added to the hot lipid phase under continuous stirring.
-
The mixture is then subjected to high-speed stirring using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
The pre-emulsion is passed through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.
-
Skin Protectant
This compound is recognized by the U.S. Food and Drug Administration (FDA) as an over-the-counter (OTC) skin protectant.[6] Its therapeutic effect in this context is primarily as an emollient.
Mechanism of Action:
As an emollient, this compound forms a protective, occlusive layer on the skin's surface.[5] This barrier function prevents transepidermal water loss (TEWL), thereby helping to maintain skin hydration and alleviate dryness, roughness, and flaking.[8] This physicochemical action helps to repair and maintain the integrity of the skin barrier.
Antioxidant Potential
There is limited direct evidence for the antioxidant activity of pure this compound. However, some studies have identified it as a component of plant extracts that exhibit overall antioxidant capacity.[16] For instance, GC-MS analysis of a chloroform extract of Barleria prattensis, which demonstrated antioxidant properties, identified 1-hexadecanol as one of its constituents.[16] Further research is required to quantify the specific antioxidant contribution of this compound and related fatty alcohols.
Conclusion
While this compound and its related long-chain fatty alcohols are not potent therapeutic agents in their own right, they possess valuable properties that can be harnessed for therapeutic applications. Their demonstrated antimicrobial activity, particularly for alcohols with chain lengths from C10 to C15, warrants further investigation for potential use in topical antiseptic formulations. The most significant therapeutic potential of this compound lies in its role as a critical component of advanced drug delivery systems like SLNs, where it contributes to the stability and controlled release of encapsulated active pharmaceutical ingredients. Its established function as a skin protectant underscores its utility in dermatological formulations aimed at restoring and maintaining skin barrier function. Future research should focus on elucidating the non-membrane-disrupting antimicrobial mechanisms of certain fatty alcohols and on conducting direct comparative studies of different fatty alcohols in drug delivery nanoparticle performance.
References
- 1. Page loading... [guidechem.com]
- 2. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 3. vichemic.pl [vichemic.pl]
- 4. youtube.com [youtube.com]
- 5. Cetyl Alcohol: The Versatile Star of Cosmetic Formulations - Aogebio [aogebio.com]
- 6. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. differencebetween.com [differencebetween.com]
- 8. gamutpackaging.com [gamutpackaging.com]
- 9. 1-Hexadecanol - Descrizione [tiiips.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HEXADECYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. scholars.direct [scholars.direct]
- 15. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive phytochemical profiling of bioactive compounds from Barleria prattensis for their antioxidant and cytotoxic capacity and its characterization using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Hexadecanol: A Guide for Laboratory Professionals
For immediate reference, treat 6-Hexadecanol (also known as Cetyl alcohol) as a hazardous chemical waste. Due to its potential for environmental toxicity, it must not be disposed of in standard trash or down the drain. Adherence to proper disposal protocols is essential for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, respiratory protection (such as a particulate filter respirator) should be used. Work in a well-ventilated area, preferably within a chemical fume hood.
In case of a spill, immediately remove all sources of ignition. For minor spills, sweep the solid material into a suitable, labeled container for disposal. Avoid generating dust. For major spills, alert emergency responders and follow your institution's established spill response protocol.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Waste Identification and Classification :
-
This compound waste is classified as a hazardous chemical waste due to its ecotoxicity.[1][2][3] It is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
-
-
Containerization :
-
Place solid this compound waste into a clean, dry, and chemically compatible container with a secure, tight-fitting lid.
-
The container must be in good condition and not leak.
-
Leave at least one inch of headspace in the container to allow for expansion.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound" or "Cetyl alcohol"), the CAS number (36653-82-4), and an indication of the hazards (e.g., "Ecotoxic").
-
Include the accumulation start date (the date the first piece of waste was placed in the container) and the name of the principal investigator or laboratory contact.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat and sources of ignition.[1]
-
-
Disposal Request and Pickup :
-
Once the container is full or you are ready to dispose of it, submit a chemical waste pickup request to your institution's EHS department.
-
Do not attempt to transport the hazardous waste off-site yourself. All disposal must be handled by trained and authorized personnel.
-
Physicochemical Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| Molecular Formula | C₁₆H₃₄O |
| Molecular Weight | 242.44 g/mol |
| Appearance | White solid (waxy flakes or powder)[1][4] |
| Odor | Slight[1][3] |
| Melting Point | 47 - 50 °C (116.6 - 122 °F)[1][3][4] |
| Boiling Point | 344 °C (651.2 °F) at 760 mmHg[1][3] |
| Flash Point | > 157 °C (> 314.6 °F)[1][3] |
| Autoignition Temperature | 235 °C (455 °F)[1][3] |
| Solubility in Water | Insoluble[3][4] |
| Density | 0.8187 g/cm³ at 50 °C[4] |
| Vapor Pressure | < 1 mmHg at 20 °C |
| log Pow (Octanol/Water Partition Coefficient) | 6.65 - 6.7[2][3] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 6-Hexadecanol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 6-Hexadecanol, also known as Cetyl alcohol.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety goggles | Must be equipped with side protection.[1][2] |
| Skin Protection | Gloves | Nitrile rubber gloves are recommended.[1][2] A material thickness of >0.11 mm is suggested, with a breakthrough time of >480 minutes.[1][2] |
| Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[3][4] | |
| Respiratory Protection | Respirator | Necessary when dust formation is present.[1][2] A particulate filter device (EN 143) is recommended.[2] |
Operational Plan: Handling this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[3]
-
Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal of Contaminated PPE :
-
Dispose of contaminated gloves and other protective equipment in accordance with institutional and local regulations for chemical waste.
-
-
Disposal of this compound :
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not flush the substance into surface water or the sanitary sewer system.[3]
-
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
